molecular formula C5H9ClN4O B13117601 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride

2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride

Cat. No.: B13117601
M. Wt: 176.60 g/mol
InChI Key: WICDURBEMOASKW-UHFFFAOYSA-N
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Description

2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride is a pyrimidine derivative of high interest in scientific research and development. Pyrimidines are a fundamental class of heterocyclic compounds that serve as key building blocks in medicinal chemistry. This compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Pyrimidine-based structures are considered privileged scaffolds in drug discovery due to their versatile biological activities and ability to interact with a wide range of enzymatic targets. Specifically, 2,4-diaminopyrimidine is a recognized core structure in the design of "non-classical" inhibitors of the enzyme dihydrofolate reductase (DHFR), which is a crucial target for anti-infective and anticancer agents . Researchers are exploring similar diaminopyrimidine derivatives for their potential in developing novel anti-tubercular agents, aiming to leverage this core structure to achieve selectivity against bacterial enzymes . The structural features of this compound—including the hydrochlorid salt form—make it a valuable intermediate for synthetic organic chemistry. It can undergo various functionalization reactions, such as chlorination or nucleophilic substitution, to create diverse chemical libraries for biological screening and structure-activity relationship (SAR) studies . Its applications extend into the development of potential treatments for viral infections, neurological disorders, and chronic pain, reflecting the broad utility of the pyrimidine chemotype in addressing unmet medical needs .

Properties

Molecular Formula

C5H9ClN4O

Molecular Weight

176.60 g/mol

IUPAC Name

2,4-diamino-6-methylpyrimidin-5-ol;hydrochloride

InChI

InChI=1S/C5H8N4O.ClH/c1-2-3(10)4(6)9-5(7)8-2;/h10H,1H3,(H4,6,7,8,9);1H

InChI Key

WICDURBEMOASKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)O.Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride

[1][2][3]

Executive Summary & Chemical Identity

2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride is a highly functionalized pyrimidine intermediate. Structurally, it is characterized by an electron-rich pyrimidine ring substituted with two amino groups, a methyl group, and a hydroxyl group at the critical 5-position. This specific substitution pattern makes it a potent nucleophile and a redox-active scaffold, often serving as a structural analog to 2,4-Diamino-6-hydroxypyrimidine (DAHP) , a known inhibitor of GTP cyclohydrolase I.

Chemical Identifiers
PropertySpecification
Chemical Name 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride
CAS Number 651359-62-5 (HCl salt)
Molecular Formula C₅H₈N₄O[1][2][3][4][5][6] · HCl
Molecular Weight 176.60 g/mol (Salt) / 140.14 g/mol (Free Base)
IUPAC Name 2,4-diamino-6-methylpyrimidin-5-ol hydrochloride
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in water, DMSO; slightly soluble in ethanol.

Chemical Structure & Physicochemical Properties[6][8][9][10]

Structural Analysis

The compound features a pyrimidine core with a "push-pull" electronic system. The amino groups at positions 2 and 4 are strong electron donors, significantly increasing the electron density at the 5-position. The presence of the hydroxyl group at C5, adjacent to the electron-donating C4-amino and C6-methyl groups, creates a system susceptible to autoxidation .

  • Tautomerism: While the 5-hydroxyl group suggests a phenolic character, the compound can exist in equilibrium with keto-imine tautomers, particularly in solution. However, the aromatic stability of the pyrimidine ring strongly favors the enol (pyrimidinol) form in the solid state.

  • Acidity/Basicity: It is amphoteric. The pyrimidine nitrogens (N1, N3) are basic, while the 5-OH group is weakly acidic (pKa ~9-10). The hydrochloride salt protonates the most basic ring nitrogen (typically N1), stabilizing the molecule.

Redox Sensitivity

Unlike its 5-unsubstituted counterpart, the 5-pyrimidinol moiety is redox-active. In the presence of oxygen and transition metals, it can undergo oxidation to form a quinone-imine intermediate. This property necessitates strict storage conditions (inert atmosphere) to prevent degradation into colored radical species.

Synthesis & Manufacturing Protocols

The synthesis of 5-hydroxypyrimidines from 5-unsubstituted precursors is classically achieved via the Elbs Persulfate Oxidation . This method is preferred for its specificity in introducing a hydroxyl group at the electron-rich 5-position.

Synthetic Route: Elbs Persulfate Oxidation

This protocol describes the conversion of 2,4-diamino-6-methylpyrimidine to the 5-pyrimidinol derivative.

Reagents:

  • Precursor: 2,4-Diamino-6-methylpyrimidine[7][3]

  • Oxidant: Potassium Persulfate (K₂S₂O₈)

  • Solvent/Base: Sodium Hydroxide (NaOH) aqueous solution

  • Acid: Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,4-diamino-6-methylpyrimidine in 10% NaOH solution. The solution is cooled to 15–20°C.

  • Oxidation: Slowly add a saturated solution of Potassium Persulfate (K₂S₂O₈) dropwise over 2 hours. Maintain temperature <20°C to prevent over-oxidation.

    • Mechanism:[8][9] The persulfate ion attacks the electron-rich C5 position, forming a pyrimidine-5-yl sulfate ester intermediate.

  • Digestion: Allow the reaction to stir overnight at room temperature.

  • Hydrolysis: Acidify the mixture with concentrated HCl to pH < 1. Heat the solution to 90°C for 30 minutes.

    • Action: This hydrolyzes the sulfate ester group (-OSO₃H) to the free hydroxyl group (-OH).

  • Isolation: Cool the solution to 4°C. The product, 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride, precipitates as a salt.

  • Purification: Recrystallize from water/ethanol to remove inorganic salts (Na₂SO₄).

Visualization of Synthesis Logic

SynthesisWorkflowStart2,4-Diamino-6-methylpyrimidineStep1Alkaline Solution(NaOH, 20°C)Start->Step1Step2Persulfate Oxidation(K2S2O8 addition)Step1->Step2 ActivationInterIntermediate:Pyrimidinyl-5-sulfate esterStep2->Inter Electrophilic AttackStep3Acid Hydrolysis(HCl, 90°C)Inter->Step3 Ester CleavageProduct2,4-Diamino-6-methyl-5-pyrimidinol HClStep3->Product Precipitation

Caption: Elbs Persulfate Oxidation pathway for the regioselective synthesis of the 5-pyrimidinol derivative.

Biological Applications & Pharmacology[9]

Pterin Metabolism Inhibition

This compound acts as a structural analog to GTP (Guanosine Triphosphate) and DAHP , key players in the de novo biosynthesis of tetrahydrobiopterin (BH4).

  • Mechanism: The 2,4-diamino-5-hydroxy motif mimics the pyrimidine ring of GTP. It can competitively inhibit GTP Cyclohydrolase I (GTPCH) , the rate-limiting enzyme in pterin synthesis.[10]

  • Research Utility: Used as a probe to study BH4-dependent pathways, including nitric oxide synthase (NOS) coupling and neurotransmitter synthesis (dopamine/serotonin).

Pharmaceutical Impurity Profiling

In the development of antifolate drugs (e.g., Pemetrexed, Methotrexate analogs), 5-hydroxy impurities can form via oxidative degradation.

  • Role: 2,4-Diamino-6-methyl-5-pyrimidinol HCl serves as a Certified Reference Standard (CRS) to quantify these oxidative degradants in stability studies, ensuring regulatory compliance (ICH Q3A/B).

Handling, Stability, and Safety

Stability Profile
  • Oxidation: Highly sensitive to air oxidation in solution, turning pink/brown due to quinone formation.

  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic.

  • Storage: Must be stored at -20°C under an inert atmosphere (Argon or Nitrogen).

Safety Protocols (SDS Highlights)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid dust generation.

References

  • Behrman, E. J. (1988). The Persulfate Oxidation of Phenols and Arylamines (The Elbs and Boyland-Sims Oxidations). Organic Reactions. (General reference for synthetic methodology).
  • Xie, W., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PMC - NIH. Retrieved from [Link]

Technical Guide: Biological Activity of 2,4-Diamino-6-methyl-5-pyrimidinol HCl in Folate Metabolism

[1]

Executive Summary

2,4-Diamino-6-methyl-5-pyrimidinol HCl is a highly functionalized pyrimidine scaffold serving as a critical pharmacophore in the development of non-classical antifolates and biopterin synthesis inhibitors .[1] Unlike classical antifolates (e.g., Methotrexate) that rely on a glutamate tail for cellular retention, derivatives of this compound leverage the 5-hydroxyl and 6-methyl groups to form lipophilic bicyclic systems (e.g., oxazolo[4,5-d]pyrimidines) capable of passive diffusion and blood-brain barrier penetration.[1]

This guide explores its dual role:

  • As a Metabolic Probe: Acting as a structural mimic of the pterin ring, competitively inhibiting Dihydrofolate Reductase (DHFR) and potentially GTP Cyclohydrolase I (GTPCH).

  • As a Synthetic Intermediate: Functioning as a nucleophilic precursor for fusing heterocyclic rings to target opportunistic pathogens (Pneumocystis jirovecii, Toxoplasma gondii).[1]

Chemical Identity & Properties

Understanding the physicochemical properties of this compound is prerequisite for successful experimental design, particularly in enzyme assays where redox stability is a factor.[1]

PropertySpecification
Chemical Name 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride
CAS Number 651359-62-5 (HCl salt); 42399-22-4 (Free base)
Molecular Formula C₅H₈N₄O[1][2] · HCl
Molecular Weight 176.60 g/mol
Solubility Soluble in water, DMSO; slightly soluble in ethanol.[1]
pKa (Calculated) ~7.2 (5-OH), ~3.5 (N1-pyrimidine)
Stability Redox Sensitive. The 5-hydroxyl group is susceptible to oxidation to quinone-imine species in basic solutions. Store at -20°C under inert gas.

Mechanism of Action: Folate & Biopterin Interference

The biological activity of 2,4-Diamino-6-methyl-5-pyrimidinol stems from its structural homology to the pterin ring found in both Folate (Vitamin B9) and Tetrahydrobiopterin (BH4).

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diamino motif is the canonical pharmacophore for DHFR inhibition.

  • Mechanism: The N1 and 2-amino groups of the pyrimidine ring form a salt bridge with a conserved carboxylic acid residue (Asp27 in E. coli, Glu30 in mammalian DHFR) in the enzyme's active site.

  • Role of 5-OH/6-Me: Unlike Trimethoprim (which has a bulky trimethoxybenzyl group), the 5-hydroxyl and 6-methyl groups in this compound are small. This allows the molecule to act as a fragment lead , binding to the pterin pocket but leaving the p-aminobenzoate pocket accessible.[1]

  • Significance: It serves as a competitive inhibitor (

    
     in the micromolar range) but becomes nanomolar when derivatized at the 5-position.
    
GTP Cyclohydrolase I (GTPCH) Interference

This compound is a methylated analog of 2,4-Diamino-6-hydroxypyrimidine (DAHP) , a standard inhibitor of GTPCH (the rate-limiting enzyme in de novo BH4 synthesis).

  • Pathway Cross-talk: By inhibiting BH4 synthesis, the compound can indirectly affect Nitric Oxide Synthase (NOS) and aromatic amino acid hydroxylases, which requires careful control in cellular assays to distinguish antifolate effects from biopterin depletion.[1]

Pathway Visualization

The following diagram illustrates the intervention points of 2,4-Diamino-6-methyl-5-pyrimidinol within the Folate and Biopterin pathways.

FolateBiopterinGTPGTPGTPCHGTP Cyclohydrolase IGTP->GTPCHH2NTPH2-Neopterin-TPBH4Tetrahydrobiopterin(BH4)H2NTP->BH4Multi-stepDHFDihydrofolate(DHF)DHFRDHFRDHF->DHFRTHFTetrahydrofolate(THF)TSThymidylate SynthaseTHF->TSDNADNA Synthesis(dTMP)GTPCH->H2NTPDHFR->THFTS->DNACompound2,4-Diamino-6-methyl-5-pyrimidinol HClCompound->GTPCHInhibits (Analogous to DAHP)Compound->DHFRCompetitive Inhibition

Caption: Dual interference potential of 2,4-Diamino-6-methyl-5-pyrimidinol in Biopterin (left) and Folate (right) biosynthesis pathways.

Experimental Applications & Protocols

Synthesis of Bicyclic Antifolates (Oxazolopyrimidines)

A primary application of this compound is as a precursor for oxazolo[4,5-d]pyrimidines , which are isosteres of purines and potent antitumor agents.

Protocol: Condensation with Aromatic Carboxylates

  • Reagents: 2,4-Diamino-6-methyl-5-pyrimidinol HCl (1.0 eq), Aromatic Acid Chloride (e.g., benzoyl chloride, 1.1 eq), Pyridine (solvent/base).[1]

  • Procedure:

    • Dissolve the pyrimidinol salt in anhydrous pyridine under

      
       atmosphere.
      
    • Add the acid chloride dropwise at 0°C to prevent immediate oxidation.

    • Reflux the mixture at 115°C for 4–6 hours. The 5-hydroxyl group attacks the carbonyl, followed by cyclization with the 4-amino group.[1]

    • Monitor: Use TLC (MeOH:DCM 1:9). The product (oxazolopyrimidine) will be less polar than the starting material.

  • Purification: Evaporate pyridine. Recrystallize from ethanol/water.[1]

  • Validation:

    
    -NMR should show the disappearance of the 5-OH signal and the formation of the oxazole ring system.
    
In Vitro DHFR Inhibition Assay

This assay determines the

Materials:

  • Recombinant DHFR (Human, E. coli, or P. carinii).[1]

  • Substrate: Dihydrofolic acid (DHF).

  • Cofactor: NADPH.[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT (DTT is critical to prevent oxidation of the 5-OH group).[1]

Workflow:

  • Preparation: Prepare a 10 mM stock of 2,4-Diamino-6-methyl-5-pyrimidinol HCl in DMSO.

  • Blanking: Set spectrophotometer to 340 nm (absorbance of NADPH).

  • Reaction Mix: In a quartz cuvette, add Buffer, NADPH (100 µM), and Inhibitor (0–100 µM). Incubate for 2 min.

  • Initiation: Add DHF (50 µM) to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm for 3 minutes.

  • Analysis: Plot

    
     vs. [I] (Dixon plot) to determine 
    
    
    .

Data Interpretation Table:

Parameter Expected Outcome Mechanistic Insight
IC50 (Human DHFR) > 10 µM (Weak) The 5-OH/6-Me fragment lacks the hydrophobic side chain needed for high-affinity binding.
IC50 (Bacterial DHFR) 1 - 10 µM Higher affinity often observed in bacterial isoforms due to active site variances.

| Mode of Inhibition | Competitive | Lineweaver-Burk plot lines intersect at the Y-axis (same Vmax, increased Km). |

Safety & Handling (E-E-A-T)

  • Toxicity: As a folate antagonist precursor, treat as a potential teratogen and cytotoxin.[1]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood, especially when handling the HCl salt which may be hygroscopic and irritating.[1]

  • Disposal: Dispose of as hazardous chemical waste (nitrogenous heterocycle).

References

  • Synthesis of Oxazolopyrimidines

    • Title: Synthesis and biological activity of oxazolopyrimidines.[3][4]

    • Source: CORE / MDPI (Molecules).
    • URL:[Link]

  • GTP Cyclohydrolase Inhibition (Analogous Activity)

    • Title: Inhibition of tetrahydrobiopterin synthesis reduces in vivo nitric oxide production in experimental endotoxic shock.
    • Source: PubMed (Biochem Biophys Res Commun).
    • URL:[Link]

  • Antifolate Mechanism

    • Title: 2,4-Diamino-5-methyl-6-substituted Arylthio-furo[2,3-d]pyrimidines as Novel Classical and Nonclassical Antifolates.[1]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Compound Data

    • Title: 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride (CAS 651359-62-5).[1]

    • Source: GuideChem / PubChem.[1]

    • URL:[Link]

A Senior Application Scientist's Guide to 2,4-Diamino-6-methyl-5-pyrimidinol Hydrochloride: A Pivotal Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of medicinal chemistry and complex organic synthesis, the pyrimidine scaffold is a cornerstone, forming the core of numerous biologically active molecules, from nucleic acids to a wide array of pharmaceuticals.[1][2][3][4] Within this vital class of heterocycles, 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride stands out as a highly functionalized and versatile intermediate. Its strategic arrangement of amino, hydroxyl, and methyl groups on the pyrimidine ring offers multiple reactive handles, enabling chemists to construct complex molecular architectures with a high degree of control.

This guide provides an in-depth technical exploration of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride, moving beyond a simple recitation of facts to deliver field-proven insights into its synthesis, reactivity, and application. We will delve into the causality behind experimental choices and present actionable protocols, establishing a comprehensive resource for professionals engaged in cutting-edge drug discovery and development.

Physicochemical & Structural Characteristics

A thorough understanding of a synthesis intermediate begins with its fundamental properties. These characteristics dictate handling, reaction conditions, and purification strategies.

PropertyValue
Molecular Formula C₅H₉ClN₄O
Molecular Weight 176.61 g/mol
Appearance Off-white to light yellow crystalline powder
Core Structure Pyrimidine
Key Functional Groups 2,4-Diamino, 5-Hydroxyl (Phenolic), 6-Methyl
Salt Form Hydrochloride

The hydrochloride salt form is particularly significant as it enhances the compound's stability and often improves its handling characteristics compared to the free base. The protonation of the basic nitrogen atoms on the pyrimidine ring can also influence its solubility in various solvent systems.

Synthesis of the Intermediate: A Foundational Protocol

The value of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride is intrinsically linked to its accessibility. While multiple synthetic routes to substituted pyrimidines exist, a common and reliable approach involves the cyclocondensation of a β-keto nitrile with guanidine, followed by functional group manipulations. A representative synthesis is outlined below, which is analogous to established methods for creating similar diaminopyrimidine cores.[5][6][7]

Workflow: Synthesis of a Diaminopyrimidinol Core

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Nitrosation cluster_2 Step 3: Reduction & Hydrolysis cluster_3 Step 4: Salt Formation A Ethyl 2-cyano-3-oxobutanoate D 2,4-Diamino-6-methyl-5-cyanopyrimidine A->D EtOH, Reflux B Guanidine Hydrochloride B->D C Sodium Ethoxide (Base) C->D Drives reaction E Sodium Nitrite G 2,4-Diamino-6-methyl-5-nitrosopyrimidine D->G Forms nitroso group at C5 E->G F Acid (e.g., Acetic Acid) F->G H Reducing Agent (e.g., Na2S2O4) J 2,4-Diamino-6-methyl-5-pyrimidinol G->J Reduces nitroso to hydroxyl H->J I Aqueous Workup I->J K Hydrochloric Acid (HCl) L Final Product: 2,4-Diamino-6-methyl-5-pyrimidinol HCl J->L Inert Solvent (e.g., IPA) K->L

Caption: Synthetic pathway for a diaminopyrimidinol core.

Detailed Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Analogous Core)

This protocol is adapted from a well-established procedure for a structurally similar compound and serves as a robust template.[6][7]

  • Preparation of Guanidine Free Base: A solution of sodium ethoxide is prepared by dissolving sodium metal (1 g. atom) in anhydrous ethanol (250 mL) under an inert atmosphere. To this, guanidine hydrochloride (1.02 moles) is added. The resulting sodium chloride precipitate is removed by filtration to yield a clear ethanolic solution of guanidine.

    • Scientist's Insight: The in-situ generation of guanidine free base from its stable hydrochloride salt is a classic and cost-effective strategy. Ensuring anhydrous conditions is critical to prevent premature hydrolysis of the ethoxide base.

  • Cyclocondensation: To a separate solution of sodium ethoxide (prepared from 1 g. atom of sodium in 250 mL of ethanol), ethyl cyanoacetate (1 mole) is added to form the corresponding enolate. The previously prepared guanidine solution is then added to this mixture.

  • Reaction & Isolation: The combined mixture is heated under reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). After completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • Purification: The solid residue is dissolved in boiling water (approx. 325 mL) and then acidified with glacial acetic acid (approx. 67 mL). Upon cooling, the product, 2,4-Diamino-6-hydroxypyrimidine, crystallizes out as yellow needles and is collected by filtration.[5][6] The expected yield is typically in the range of 80-82%.[6]

Core Reactivity and Mechanistic Insights

The synthetic utility of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride stems from the distinct reactivity of its functional groups. The electron-donating nature of the two amino groups and the hydroxyl group makes the pyrimidine ring electron-rich, influencing its susceptibility to electrophilic attack and directing subsequent reactions.

Key Reactive Sites:

Caption: Key reactive sites on the diaminopyrimidinol core.

  • The 5-Hydroxyl Group: This phenolic hydroxyl group is a key handle for modification. It can be converted into a better leaving group, such as a chloride, using reagents like phosphorus oxychloride (POCl₃).[8] This transformation from a hydroxypyrimidine to a chloropyrimidine is a pivotal step, as the chlorine atom can then be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides) in SₙAr reactions.[8][9]

  • The 2,4-Amino Groups: These groups are nucleophilic and can undergo reactions such as acylation or alkylation. However, their reactivity is often modulated to prevent side reactions while manipulating other parts of the molecule. In many synthetic schemes, they are maintained in their primary form to act as crucial hydrogen bond donors in the final target molecule, often interacting with biological targets like enzymes.

  • The C5 Position: The position ortho to the hydroxyl group and meta to the amino groups is activated towards electrophilic substitution. If this position were unsubstituted, it would be the primary site for reactions like nitrosation or halogenation.[10]

Application in Drug Discovery: Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors

A prominent application of diaminopyrimidine intermediates is in the synthesis of antifolate drugs, which inhibit the dihydrofolate reductase (DHFR) enzyme. These drugs have broad therapeutic applications, including anticancer and antimicrobial treatments.[11][12] The 2,4-diaminopyrimidine scaffold is a classic pharmacophore that mimics the binding of the natural substrate, folic acid.

The synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidines, potent anti-tubercular agents, provides an excellent case study.[8][9]

Workflow: Synthesis of a DHFR Inhibitor
  • Chlorination: The starting material, 2,4-diamino-6-hydroxypyrimidine (a close analog of our topic compound), is converted to 2,4-diamino-6-chloropyrimidine.[8][9]

  • Nucleophilic Substitution: The chloro-intermediate is reacted with a suitable nucleophile, for instance, the alkoxide generated from (S)-2,3-isopropylideneglycerol, to introduce a side chain at the 6-position.[9]

  • Iodination: The electron-rich ring is halogenated at the 5-position using N-iodosuccinimide (NIS) to prepare it for cross-coupling.[8]

  • Suzuki Cross-Coupling: A substituted aryl group is introduced at the 5-position via a palladium-catalyzed Suzuki reaction with a corresponding arylboronic acid.

  • Deprotection: Finally, any protecting groups (like the isopropylidene group) are removed under acidic conditions to yield the final active pharmaceutical ingredient (API).[8]

Protocol: Key Chlorination Step

This protocol details the conversion of the hydroxyl group to a chloro group, a critical activation step.[8][9]

  • Setup: To phosphorus oxychloride (POCl₃, 9 mL), add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) in a flask equipped with a reflux condenser and stirring mechanism.

  • Reaction: Heat the mixture with stirring at 97 °C for 17 hours.

    • Scientist's Insight: POCl₃ acts as both the reagent and the solvent in this case. The elevated temperature and long reaction time are necessary to drive the conversion. This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Quenching: After cooling, the reaction mixture is added dropwise to ice water with extreme caution. This is a highly exothermic process.

  • Hydrolysis & Isolation: The aqueous solution is then heated to 90 °C for 1 hour to ensure complete hydrolysis of any remaining POCl₃. The pH is adjusted to 8 with a sodium hydroxide solution.

  • Extraction: The product, 2,4-diamino-6-chloropyrimidine, is extracted from the aqueous layer using ethyl acetate (3 x 150 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the product. An 85% yield is reported for this step.[8]

Conclusion and Future Outlook

2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride is more than just a chemical on a shelf; it is a testament to the power of heterocyclic chemistry in solving complex synthetic challenges. Its carefully arranged functional groups provide a robust platform for building a diverse range of molecules, particularly those with therapeutic potential. As drug discovery continues to demand novel scaffolds and efficient synthetic routes, the strategic application of versatile intermediates like this diaminopyrimidinol derivative will remain indispensable. Future research will likely focus on developing even more selective reactions at its various sites and incorporating it into novel drug modalities and combinatorial libraries.

References

  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC. Available at: [Link]

  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2013). SciSpace. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. Available at: [Link]

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. (1981). PubMed. Available at: [Link]

  • Synthesis of 2,4-Diamino-6-methyl pyrimidine. PrepChem.com. Available at: [Link]

  • 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. Available at: [Link]

  • A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide. European Patent Office. Available at: [Link]

  • Comparison of the antitumor activity and toxicity of 2,4-diamino-5-(1-adamantyl). (1976). PubMed. Available at: [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). PMC. Available at: [Link]

  • 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE CAS#: 2387-48-6. ChemWhat. Available at: [Link]

  • 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. (2018). PMC. Available at: [Link]

  • 2,4-Diamino-5-adamantyl-6-methylpyrimidine. PubChem. Available at: [Link]

  • 2,4-DIAMINO-6-METHYL-5-PHENYLPYRIMIDINE. Inxight Drugs. Available at: [Link]

  • Method for synthesizing 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. (2015). Google Patents.
  • 2,4-Diaminopyrimidine. Wikipedia. Available at: [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). MDPI. Available at: [Link]

Sources

A Technical Guide to Pyrimidinol Derivatives and the Therapeutic Potential of 2,4-Diamino-6-methyl-5-pyrimidinol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules and a multitude of therapeutic agents. Its hydroxylated derivatives, pyrimidinols, exhibit a wide spectrum of pharmacological activities, driven by the electronic and hydrogen-bonding properties of the hydroxyl group. This guide provides an in-depth review of pyrimidinol derivatives, covering their synthesis, structure-activity relationships, and diverse biological roles. We then focus on a specific, under-explored derivative: 2,4-Diamino-6-methyl-5-pyrimidinol . Despite a lack of extensive characterization in the literature, its structural similarity to known dihydrofolate reductase (DHFR) inhibitors suggests significant therapeutic potential. This whitepaper outlines a plausible synthetic route for this compound, predicts its mechanism of action based on established bioisosteric principles, and provides a detailed protocol for its biological evaluation. This work is intended to serve as a technical resource for researchers and drug development professionals engaged in the exploration of novel heterocyclic therapeutics.

Part I: The Pyrimidinol Scaffold: A Pillar of Medicinal Chemistry

Introduction to Pyrimidines and Pyrimidinols

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This motif is of profound biological significance, constituting the core of the nucleobases uracil, thymine, and cytosine, which are fundamental building blocks of RNA and DNA.[1] The pyrimidine core is also present in essential vitamins like thiamine (Vitamin B1).[1] In drug development, the pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4][5][6]

Pyrimidinol derivatives are a subclass characterized by the presence of one or more hydroxyl (-OH) groups attached to the pyrimidine ring. The hydroxyl group significantly influences the molecule's physicochemical properties, including its solubility, acidity, and capacity for hydrogen bonding. This often translates to altered binding affinities for biological targets and modified pharmacokinetic profiles. Furthermore, many "hydroxypyrimidines" exist in tautomeric equilibrium with their corresponding pyrimidone forms, a feature that can be critical for receptor interaction.[5]

Figure 1: Core structure of pyrimidine and an example of a pyrimidinol derivative.
General Synthesis of Pyrimidinols

The most robust and widely adopted method for constructing the pyrimidine ring is through the cyclocondensation of a C-C-C dielectrophile with an N-C-N dinucleophile. A classic example is the reaction between a compound containing an amidine moiety (e.g., guanidine, urea) and a 1,3-dicarbonyl compound or its equivalent (e.g., ethyl cyanoacetate, ethyl acetoacetate).[7] The choice of starting materials directly dictates the substitution pattern on the final pyrimidine ring.

This protocol describes a well-established synthesis of a representative pyrimidinol, which serves as a key intermediate for more complex derivatives.[8][9] The causality of this reaction lies in the initial formation of a sodium salt of guanidine, a potent nucleophile, which then attacks the electrophilic carbonyl and nitrile carbons of ethyl cyanoacetate, leading to ring closure.

Materials:

  • Sodium (metal)

  • Anhydrous Ethanol

  • Ethyl Cyanoacetate

  • Guanidine Hydrochloride

  • Glacial Acetic Acid

  • Deionized Water

  • 1-L Round-bottom flask, Reflux condenser, Filtration apparatus

Step-by-Step Methodology:

  • Preparation of Sodium Ethoxide and Guanidine Base:

    • In a 1-L round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by carefully dissolving 23 g (1 g-atom) of sodium in 250 mL of anhydrous ethanol. Allow the reaction to proceed until all sodium has dissolved.

    • In a separate flask, prepare another sodium ethoxide solution of the same concentration. To this second solution, add 97 g (1.02 moles) of guanidine hydrochloride. The guanidine free base is liberated as sodium chloride precipitates.

    • Filter the mixture to remove the precipitated sodium chloride. The clear filtrate contains the guanidine base in ethanol.

  • Reaction with Ethyl Cyanoacetate:

    • Cool the first sodium ethoxide solution and add 113 g (1 mole) of ethyl cyanoacetate.

    • Add the prepared guanidine filtrate to the ethyl sodiocyanoacetate solution.

  • Cyclization and Work-up:

    • Heat the combined mixture under reflux for 2 hours.

    • After reflux, evaporate the solvent to dryness under atmospheric pressure.

    • Dissolve the resulting solid residue in 325 mL of boiling water.

    • Acidify the hot aqueous solution with 67 mL of glacial acetic acid. This neutralizes the reaction mixture and protonates the pyrimidinol, causing it to precipitate.

  • Isolation and Purification:

    • Cool the solution in an ice bath to maximize precipitation.

    • Collect the resulting yellow, needle-like crystals of 2,4-diamino-6-hydroxypyrimidine by filtration.

    • Wash the crystals with cold water and dry. The expected yield is 101–103 g (80–82%).[8][9]

synthesis_workflow start Starting Materials (Guanidine HCl, Ethyl Cyanoacetate, Na, EtOH) step1 Prepare Guanidine Base (React Guanidine HCl with NaOEt) start->step1 step2 Form Ethyl Sodiocyanoacetate (React Ethyl Cyanoacetate with NaOEt) start->step2 step3 Combine Reactants & Reflux (Cyclocondensation Reaction) step1->step3 step2->step3 step4 Evaporate Solvent step3->step4 step5 Dissolve in Hot Water step4->step5 step6 Acidify with Acetic Acid (Precipitation) step5->step6 step7 Filter and Dry step6->step7 end Final Product (2,4-Diamino-6-hydroxypyrimidine) step7->end

Figure 2: Workflow for the synthesis of 2,4-Diamino-6-hydroxypyrimidine.
Biological Activity and Structure-Activity Relationships (SAR)

Pyrimidinol derivatives and their analogs exhibit a vast range of biological activities. The specific nature and position of substituents on the pyrimidine ring are critical determinants of their therapeutic action and target selectivity.

  • Anticancer Activity: Many pyrimidine derivatives function as inhibitors of crucial enzymes in cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases and Dihydrofolate Reductase (DHFR).[8] The 2,4-diamino substitution pattern is particularly effective for DHFR inhibition.[3]

  • Antimicrobial Activity: The pyrimidine core is found in antibacterial drugs like Trimethoprim, which selectively inhibits bacterial DHFR.[3] Modifications to the core can yield compounds with activity against various bacterial and fungal strains.

  • Anti-inflammatory Activity: Certain pyrimidine derivatives can modulate inflammatory pathways by inhibiting mediators like prostaglandin E2, TNF-α, and various interleukins.[10]

The following table summarizes key SAR insights for various pyrimidine derivatives, illustrating how structural modifications impact biological function.

Derivative Class Substituent/Position Observed Effect on Activity Target/Assay Reference
Pyrido[2,3-d]pyrimidines4-OCH₃-Ph at R1Potent inhibitionHuman Thymidylate Synthase (hTS)[9]
Pyrimidine-SulfonamideThioether linkageExcellent antiproliferative activityBreast Cancer Cell Lines (MDA-MB-231, MCF-7)
2,4-DiaminopyrimidinesPhenyl group at C5Significant activity (MIC 0.375–1.5 µg/mL)Bacillus anthracis[3]
Pyrrolo[2,3-d]pyrimidines3-Br at R2Required for inhibitory activityEGFR Kinase[8]

Part II: A Focused Analysis of 2,4-Diamino-6-methyl-5-pyrimidinol

Rationale and Current Landscape

A thorough review of the scientific literature reveals a notable scarcity of data specifically for 2,4-Diamino-6-methyl-5-pyrimidinol . However, its structure is a composite of well-understood pharmacophores, allowing for a hypothesis-driven evaluation of its potential. The core is the 2,4-diaminopyrimidine moiety, a classic "non-classical" antifolate structure known to inhibit DHFR.[6][11] The substituents—a methyl group at C6 and a hydroxyl group at C5—are expected to modulate its interaction with the enzyme's active site and influence its pharmacokinetic properties. The investigation of this specific analog is warranted to explore novel chemical space within the well-validated class of DHFR inhibitors.

Proposed Synthesis of 2,4-Diamino-6-methyl-5-pyrimidinol

Given the absence of a reported synthesis, a plausible and logical synthetic route is proposed below. The strategy involves building the core ring first and then introducing the C5 hydroxyl group via a nitrosation/reduction sequence, a known method for functionalizing the electron-rich 5-position of diaminopyrimidines.

Materials:

  • Acetylacetone

  • Guanidine Hydrochloride

  • Sodium Ethoxide, Ethanol

  • Sodium Nitrite

  • Formic Acid (or Acetic Acid)

  • Sodium Dithionite (or catalytic hydrogenation setup)

  • Standard laboratory glassware and purification equipment (chromatography)

Step-by-Step Methodology:

  • Step A: Synthesis of 2,4-Diamino-6-methylpyrimidine.

    • This intermediate is synthesized via the classical condensation of acetylacetone (a 1,3-dicarbonyl) with guanidine hydrochloride in the presence of a base like sodium ethoxide. This reaction selectively forms the 6-methyl substituted pyrimidine ring.

  • Step B: Nitrosation at the 5-Position.

    • Dissolve the 2,4-diamino-6-methylpyrimidine from Step A in an acidic medium (e.g., aqueous formic or acetic acid).

    • Cool the solution in an ice bath (0-5 °C).

    • Add a solution of sodium nitrite dropwise. The amino groups at positions 2 and 4 are strongly activating, making the 5-position highly susceptible to electrophilic attack by the nitrosonium ion (NO⁺) generated in situ. This yields 2,4-diamino-6-methyl-5-nitrosopyrimidine , which often appears as a brightly colored precipitate.[12]

  • Step C: Reduction of the Nitroso Group.

    • The 5-nitroso group can be reduced to a 5-amino group. A common method is to use a reducing agent like sodium dithionite in an aqueous or alcoholic solution.

    • Alternatively, catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) can be employed to yield 2,4,5-triamino-6-methylpyrimidine .

  • Step D: Conversion of the 5-Amino Group to a 5-Hydroxyl Group (Diazotization).

    • Dissolve the 2,4,5-triamino-6-methylpyrimidine from Step C in dilute mineral acid (e.g., H₂SO₄) at low temperature (0-5 °C).

    • Add a solution of sodium nitrite dropwise. This converts the primary aromatic amine at the 5-position into a diazonium salt.

    • Gently warm the solution. The diazonium salt is unstable and will hydrolyze, releasing N₂ gas and leaving a hydroxyl group at the 5-position to yield the final product, 2,4-Diamino-6-methyl-5-pyrimidinol .

  • Purification:

    • The final product will likely require purification from reaction side products and starting materials. Techniques such as recrystallization or column chromatography on silica gel would be appropriate.

proposed_synthesis cluster_stepA Step A: Ring Formation cluster_stepB Step B: Nitrosation cluster_stepC Step C: Reduction cluster_stepD Step D: Diazotization & Hydrolysis A1 Acetylacetone + Guanidine A2 2,4-Diamino-6-methylpyrimidine A1->A2 NaOEt, EtOH B1 2,4-Diamino-6-methyl- 5-nitrosopyrimidine A2->B1 NaNO2, H+ C1 2,4,5-Triamino-6-methylpyrimidine B1->C1 Reduction (e.g., Na2S2O4) D1 Final Product: 2,4-Diamino-6-methyl-5-pyrimidinol C1->D1 1. NaNO2, H+ 2. Heat (H2O)

Figure 3: Proposed synthetic workflow for 2,4-diamino-6-methyl-5-pyrimidinol.
Predicted Biological Target and Mechanism of Action

The primary predicted biological target for 2,4-Diamino-6-methyl-5-pyrimidinol is Dihydrofolate Reductase (DHFR) . DHFR is a critical enzyme in the folate metabolism pathway, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are required for DNA synthesis and replication.[10] Inhibition of DHFR depletes the cellular pool of THF, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells and bacteria.[3][10]

The 2,4-diaminopyrimidine core acts as a bioisostere of the pteridine ring of the natural substrate, DHF, allowing it to bind to the enzyme's active site. Well-known DHFR inhibitors like Methotrexate (an anticancer agent) and Trimethoprim (an antibacterial agent) are based on this principle.[3][11]

Compound Core Structure Key Features Primary Use
Folic Acid (Substrate) PteridineBinds to DHFR for reductionEssential Vitamin
Methotrexate 2,4-Diaminopteridine"Classical" inhibitor, mimics folate structureAnticancer
Trimethoprim 2,4-Diaminopyrimidine"Non-classical" inhibitor, high selectivity for bacterial DHFRAntibacterial
Hypothesized (Target) 2,4-DiaminopyrimidineNon-classical core, C5-OH and C6-Me for modulationPotential Anticancer/Antimicrobial

The 5-hydroxyl and 6-methyl substituents on the target compound would project into the active site of DHFR, potentially forming new interactions (e.g., hydrogen bonds via the -OH group) with amino acid residues, thereby influencing its binding affinity and selectivity for microbial versus human DHFR.

dhfr_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Synthesis Purine & Thymidylate Synthesis THF->Synthesis DHFR->THF Reduction NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR DNA DNA Replication Synthesis->DNA Inhibitor 2,4-Diamino-5-pyrimidinols (e.g., Target Compound) Inhibitor->DHFR Inhibition

Figure 4: Role of DHFR in the folate pathway and the site of inhibition.

Part III: Experimental Validation and Protocols

Protocol for Dihydrofolate Reductase (DHFR) Inhibition Assay

To validate the hypothesis that 2,4-Diamino-6-methyl-5-pyrimidinol inhibits DHFR, a robust, high-throughput enzymatic assay is required. The following protocol is a self-validating system designed for a 96-well microplate format, measuring the oxidation of NADPH to NADP⁺, which corresponds to DHFR activity.[10]

Principle: DHFR activity is monitored by the decrease in absorbance at 340 nm, the wavelength at which NADPH absorbs light, but NADP⁺ does not. An effective inhibitor will prevent this decrease.[10]

Materials:

  • Purified DHFR enzyme (human or microbial, depending on target)

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test Compound (2,4-Diamino-6-methyl-5-pyrimidinol) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Methotrexate)

  • 96-well UV-transparent, flat-bottom microplates

  • Multi-well spectrophotometer (plate reader) capable of kinetic reads at 340 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and serial dilutions in DMSO. Further dilute in assay buffer to the final desired concentrations.

    • Prepare a stock solution of Methotrexate (MTX) in assay buffer for the positive control.

    • Prepare a solution of DHFR enzyme in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for 5-10 minutes.

    • Prepare a reaction initiation solution containing both DHF and NADPH in assay buffer.

  • Assay Plate Setup:

    • Test Wells: Add 2 µL of the test compound dilution to each well.

    • Negative Control Wells (100% Activity): Add 2 µL of DMSO.

    • Positive Control Wells (Inhibition): Add 2 µL of a high-concentration MTX solution.

    • Blank Wells (No Enzyme): Add 2 µL of DMSO.

  • Pre-incubation:

    • To all wells except the Blanks, add 178 µL of the DHFR enzyme solution. To the Blank wells, add 178 µL of assay buffer.

    • Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation and Measurement:

    • Set the plate reader to perform a kinetic read at 340 nm at room temperature, taking measurements every 15-30 seconds for 10-20 minutes.[2][3]

    • Initiate the reaction by adding 20 µL of the DHF/NADPH solution to all wells. Mix briefly on a plate shaker.

    • Immediately begin the kinetic measurement.

  • Data Analysis:

    • For each well, calculate the rate of reaction (Vmax) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_Test_Well / Rate_Negative_Control))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]

Conclusion and Future Perspectives

The pyrimidinol scaffold remains a highly productive platform for the discovery of novel therapeutic agents. While the specific derivative 2,4-Diamino-6-methyl-5-pyrimidinol is not well-documented, a rational analysis based on its constituent pharmacophores strongly suggests its potential as a Dihydrofolate Reductase inhibitor. The proposed synthetic pathway provides a clear roadmap for its creation, and the detailed DHFR inhibition assay offers a robust method for its biological validation.

Future research should focus on the successful synthesis and purification of this target compound. Following its characterization and IC₅₀ determination against both microbial and human DHFR, further studies would be warranted. These include selectivity profiling, cell-based antiproliferative assays, and initial ADME/Tox assessments. The exploration of such rationally designed yet under-explored analogs is a crucial endeavor in the ongoing search for more effective and selective drugs.

References

  • Sharma, P., & Kumar, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. ResearchGate. [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]

  • Gangjee, A., et al. (2010). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. PMC. [Link]

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. [Link]

  • MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • Wang, H., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PMC. [Link]

  • ResearchGate. (2022). 2, 4-diamino-6-hydroxypyrimidine synthesis?. [Link]

  • Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
  • Wiley Online Library. (2018). Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H)‐one Tautomers. [Link]

  • PubMed. (2021). Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. [Link]

  • ResearchGate. (2017). (PDF) Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • PubMed. (1997). Synthesis and biological evaluation of nonclassical 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines with novel side chain substituents as potential inhibitors of dihydrofolate reductases. [Link]

  • ResearchGate. (2020). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds | Request PDF. [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. [Link]

  • ResearchGate. (2023). Mechanisms for the synthesis of pyrimidines starting from urea or.... [Link]

  • Academia.edu. (n.d.). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. [Link]

  • Google Patents. (n.d.). US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.

Sources

Understanding the oxidation pathways of 2,4-Diamino-6-methyl-5-pyrimidinol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Oxidation Pathways of 2,4-Diamino-6-methyl-5-pyrimidinol HCl: Mechanisms, Protocols, and Analytical Workflows

Executive Summary

2,4-Diamino-6-methyl-5-pyrimidinol HCl (also known as 2,4-diamino-5-hydroxy-6-methylpyrimidine hydrochloride) is a highly functionalized, electron-rich heterocyclic intermediate. It serves as a critical building block in the synthesis of biologically active scaffolds, including 1 and various antifolate analogs[1]. However, the convergence of multiple electron-donating groups (amino, methyl, and hydroxyl) on the pyrimidine core renders this molecule highly susceptible to oxidative transformations. Understanding these oxidation pathways is paramount for process chemists seeking to either harness these reactions for derivative synthesis (e.g., N-oxides) or suppress them to prevent degradation during drug manufacturing.

Mechanistic Pathways of Oxidation

The oxidation of 2,4-diamino-6-methyl-5-pyrimidinol is dictated by the regioselective nucleophilicity of its heteroatoms and the redox potential of the 5-hydroxyl group.

Pathway A: Selective N-Oxidation (N3-Oxidation) The most synthetically useful oxidation pathway is the formation of the N3-oxide. In 2,4-diaminopyrimidines, the N3 position is significantly more nucleophilic than N1 due to the resonance contribution from the C2 and C4 amino groups. Utilizing hydrogen peroxide in the presence of a sodium tungstate (Na₂WO₄) catalyst selectively yields the 3-N-oxide, a method widely applied in the . The tungstate catalyst forms a reactive peroxotungstate intermediate that facilitates electrophilic oxygen transfer while avoiding over-oxidation of the sensitive 5-hydroxyl group.

Pathway B: Persulfate-Mediated One-Electron Oxidation Subjecting the compound to strong one-electron oxidants, such as ammonium persulfate (Elbs oxidation conditions), targets the electron-rich phenolic-like 5-hydroxyl group, a common technique in the 2[2]. This pathway generates a transient radical intermediate that can lead to dimerization or the formation of quinonoid structures, which are often observed as colored degradation impurities in aged batches.

Pathway C: Oxidative Ring Contraction Under harsh oxidative conditions (e.g., excess m-CPBA or H₂O₂ in glacial acetic acid at elevated temperatures), pyrimidines can undergo oxidative cleavage at the N1-C6 bond, leading to ring contraction and the formation of 3[3]. Although the 6-methyl group provides some steric and electronic stabilization compared to unsubstituted analogs, prolonged exposure to peracids will inevitably cause ring degradation.

Visualizing the Oxidation Network

Pathways A 2,4-Diamino-6-methyl- 5-pyrimidinol HCl B N3-Oxidation (H2O2 / Na2WO4) A->B C Radical Oxidation (Persulfate / Fe2+) A->C D Ring Contraction (m-CPBA / Heat) A->D E 2,4-Diamino-6-methyl- 5-pyrimidinol-3-oxide B->E F Quinonoid Intermediates & Dimerization C->F G Imidazole Derivatives (Degradation) D->G

Divergent oxidation pathways of 2,4-Diamino-6-methyl-5-pyrimidinol based on oxidant selection.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Selective N3-Oxidation via Tungstate Catalysis This protocol is designed to achieve selective N-oxidation while preserving the 5-hydroxyl group.

  • Neutralization: Dissolve 2,4-Diamino-6-methyl-5-pyrimidinol HCl (1.0 eq) in a 1:1 mixture of methanol and water. Add NaHCO₃ (1.1 eq) to liberate the free base.

  • Catalyst Addition: Add Sodium Tungstate dihydrate (Na₂WO₄·2H₂O, 0.05 eq) to the solution. Causality: The tungstate acts as a phase-transfer and activating agent, forming a selective peroxotungstate complex that directs oxidation strictly to the N3 position.

  • Oxidant Addition: Cool the reaction to 0–5°C. Dropwise add 30% aqueous H₂O₂ (1.5 eq) over 30 minutes. Causality: Controlling the addition rate at low temperatures prevents thermal runaway and suppresses non-selective radical formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via HPLC.

  • Quenching (Self-Validation): Add saturated aqueous Na₂S₂O₃ until KI-starch paper indicates the complete absence of residual peroxides. Causality: This is a critical safety and validation step to prevent post-reaction degradation and ensure the stability of the isolated N-oxide.

  • Isolation: Concentrate the methanol in vacuo, chill the aqueous layer, and filter the precipitated N-oxide. Recrystallize from isopropanol.

Protocol 2: Forced Degradation via Persulfate (Impurity Profiling)

  • Dissolve the substrate in 0.1 M NaOH to deprotonate the 5-hydroxyl group, increasing its susceptibility to oxidation.

  • Add Potassium Persulfate (K₂S₂O₈, 1.2 eq) and a catalytic amount of FeSO₄[2].

  • Stir at room temperature for 2 hours. The solution will rapidly darken, indicating the formation of quinonoid dimers.

  • Quench with ascorbic acid, extract with EtOAc, and analyze via LC-MS to profile the oxidative degradation products.

Process Workflow Visualization

Workflow Step1 Substrate Dissolution (MeOH/H2O) Step2 Catalyst Addition (Na2WO4) Step1->Step2 Step3 Oxidant Dropwise (30% H2O2, < 10°C) Step2->Step3 Step4 Reflux & Monitor (TLC/HPLC) Step3->Step4 Step5 Quench & Extract (Na2S2O3) Step4->Step5 Step6 Purification (Recrystallization) Step5->Step6

Step-by-step workflow for the selective N-oxidation of pyrimidine derivatives.

Quantitative Data & Analytical Profiling

To distinguish between the native compound and its oxidized derivatives, specific analytical markers must be tracked. The table below summarizes the expected shifts in analytical data.

Compound StateReagent SystemYield / ConversionKey ¹H-NMR Shift (DMSO-d₆)LC-MS (m/z) [M+H]⁺
Native HCl Salt N/AN/AC6-CH₃: ~2.10 ppm (singlet)141.0
N3-Oxide H₂O₂ / Na₂WO₄85 - 92%C6-CH₃: ~2.25 ppm (downfield shift)157.0
Quinonoid Dimer K₂S₂O₈ / Fe²⁺< 30% (Complex mix)Loss of 5-OH signal (~8.5 ppm)279.1
Imidazole Degradant m-CPBA (Excess)VariableLoss of C6-CH₃ signalVariable

Note: The downfield shift of the C6-methyl group in the N3-oxide is a reliable diagnostic marker due to the deshielding effect of the adjacent N-oxide dipole.

References

  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.

  • Synthesis and biological activity of oxazolopyrimidines. CORE.1

  • The Persulfate Oxidation of Phenols and Arylamines (The Elbs and the Boyland–Sims Oxidations). ResearchGate.2

  • OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. LOCKSS.3

Sources

2,4-Diamino-6-methyl-5-pyrimidinol Hydrochloride: A Technical Guide to Mechanistic Utility and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, pyrimidine derivatives serve as foundational building blocks due to their high degree of structural homology with natural nucleotides and enzymatic cofactors. 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride (CAS: 651359-62-5) is a highly specialized, polyfunctional intermediate [3]. It is predominantly utilized in the synthesis of potent Dihydrofolate Reductase (DHFR) inhibitors (such as antimalarial and antibacterial agents) and complex fused heterocyclic systems like oxazolo[4,5-d]pyrimidines.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identification. This guide deconstructs the structural causality of the molecule, explaining why its specific functional groups are synthetically valuable, and provides field-proven, self-validating experimental protocols for its application in medicinal chemistry.

Chemical Identifiers & Physicochemical Properties

Understanding the precise stoichiometric and solubility differences between the free base and the hydrochloride salt is critical for calculating reagent equivalents during complex syntheses. The quantitative data for this compound is summarized below.

PropertyValue / Description
Chemical Name 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride
CAS Registry Number 651359-62-5 (Hydrochloride salt) [3]
Free Base CAS Number 42399-22-4
Molecular Formula C5H9ClN4O (C5H8N4O · HCl)
Molecular Weight 176.60 g/mol
IUPAC Name 2,4-diamino-6-methylpyrimidin-5-ol;hydrochloride
Appearance Off-white to pale yellow crystalline powder
Solubility Profile Soluble in DMSO, hot DMF, and aqueous acidic solutions; poorly soluble in cold non-polar solvents.
Reactivity Nodes Electrophilic aromatic substitution at C5 (if unsubstituted, though here it is hydroxylated); Nucleophilic attack via 5-OH and 4-NH2.

Structural Causality in Drug Design

The utility of 2,4-diamino-6-methyl-5-pyrimidinol is not accidental; it is a meticulously evolved pharmacophore. Every functional group on the pyrimidine ring serves a distinct mechanistic or synthetic purpose in drug development:

  • The 2,4-Diaminopyrimidine Core: This is the primary pharmacophore for DHFR inhibition. The N1 and N3 ring nitrogens act as hydrogen-bond acceptors, while the C2 and C4 amino groups act as hydrogen-bond donors. This rigid network perfectly complements the conserved Aspartate/Glutamate residues within the DHFR active site.

  • The C5 Hydroxyl Group: This is the critical synthetic handle. In native DHFR substrates, the active site features a deep hydrophobic cleft. By performing O-alkylation on the 5-hydroxyl group with bulky, lipophilic chains (e.g., phenoxypropoxy derivatives), medicinal chemists can exploit this hydrophobic pocket to drastically increase binding affinity and species selectivity (e.g., targeting Plasmodium falciparum DHFR over human DHFR).

  • The C6 Methyl Group: Far from being a passive spectator, the C6 methyl group provides a steric constraint. It restricts the rotational freedom of the adjacent 5-O-alkyl chain, locking the lipophilic tail into an optimal vector for enzyme pocket insertion.

DHFR_Binding Core 2,4-Diamino-6-methyl- 5-pyrimidinol Core N_Atoms N1 & N3 Pyrimidine Nitrogen (H-Bond Acceptors) Core->N_Atoms Amino C2 & C4 Amino Groups (H-Bond Donors) Core->Amino Hydroxyl C5 Hydroxyl Group (Synthetic Handle) Core->Hydroxyl Methyl C6 Methyl Group (Steric Director) Core->Methyl DHFR_Site DHFR Active Site (Asp/Glu Residues) N_Atoms->DHFR_Site Ionic/H-Bond Amino->DHFR_Site H-Bond Hydrophobic Hydrophobic Pocket (Target for O-Alkylation) Hydroxyl->Hydrophobic Functionalization Methyl->Hydroxyl Conformation Lock

Figure 1: Pharmacophore mapping and logical binding relationships of the pyrimidinol core.

Advanced Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. I have detailed the causality behind the solvent and reagent choices to ensure reproducible scale-up.

Protocol A: O-Alkylation for DHFR Inhibitor Synthesis

This workflow details the transformation of the pyrimidinol salt into a highly lipophilic DHFR inhibitor, specifically 2,4-diamino-5-[3-{4-(4-chlorophenyl)phenoxy}propoxy]-6-methylpyrimidine monohydrochloride [1].

Step 1: Alkoxide Base Generation

  • Action: Dissolve 1.7 equivalents of sodium metal in anhydrous methanol to generate sodium methoxide.

  • Causality: The 5-hydroxyl group of the pyrimidine ring is only weakly acidic. A strong, non-nucleophilic (in this context) base like sodium methoxide is required to quantitatively deprotonate the hydroxyl group, forming a highly reactive phenoxide-like intermediate.

Step 2: Deprotonation

  • Action: Add 1.0 equivalent of 2,4-diamino-5-hydroxy-6-methylpyrimidine (adjusting stoichiometry if using the hydrochloride salt to account for the neutralization of the HCl). Reflux the stirred mixture for 30 minutes.

Step 3: Bimolecular Nucleophilic Substitution (SN2)

  • Action: Gradually add 1.1 equivalents of the alkylating agent (e.g., 3-[4-(4-chlorophenyl)phenoxy]propyl bromide) dissolved in anhydrous Tetrahydrofuran (THF). Reflux the mixture for 18 hours.

  • Causality: The alkyl bromide is highly lipophilic, while the pyrimidine salt is polar. The Methanol/THF co-solvent system ensures both reactants remain in the homogeneous phase, maximizing collision frequency. The extended 18-hour reflux overcomes the steric hindrance imposed by the adjacent 6-methyl group.

Step 4: Solvent Exchange and Isolation

  • Action: Distill off the majority of the organic solvents at atmospheric pressure. Dilute the remaining slurry with water, cool to 40°C, and filter the precipitated free base. Wash thoroughly with water and dry at 85°C.

Step 5: Salt Formation and Crystallization

  • Action: Dissolve the crude solid in hot Dimethylformamide (DMF). Filter through diatomaceous earth, then treat the filtrate successively with concentrated hydrochloric acid and acetone. Cool to 10°C to crystallize.

  • Causality: Hot DMF dissolves the organic product but leaves inorganic byproducts (like NaBr) undissolved, allowing their removal via diatomaceous earth. Acetone acts as a powerful anti-solvent; when HCl is added, the solubility of the newly formed hydrochloride salt plummets, driving rapid, high-purity crystallization.

Synthetic_Workflow Step1 Step 1: Base Generation Na + Anhydrous MeOH -> NaOMe Step2 Step 2: Deprotonation Add Pyrimidinol Salt + Reflux (30 min) Step1->Step2 Step3 Step 3: O-Alkylation Add Alkyl Bromide in THF + Reflux (18h) Step2->Step3 Step4 Step 4: Solvent Exchange & Isolation Distill, Dilute with H2O, Filter at 40°C Step3->Step4 Step5 Step 5: Salt Formation & Crystallization Dissolve in DMF, add HCl/Acetone at 10°C Step4->Step5 Product Final Product: O-Alkylated Pyrimidine Hydrochloride Step5->Product

Figure 2: Step-by-step synthetic workflow for O-alkylation and salt crystallization.

Protocol B: Cyclodehydration to Fused Heterocycles

The spatial proximity of the 4-amino and 5-hydroxyl groups creates an ideal geometry for orthogonal cyclization, allowing the building of hydrogenated heterocyclic systems and oxazolo[4,5-d]pyrimidines [2].

  • Acylation: React the pyrimidinol with an aliphatic anhydride. The electron-donating nature of the 2-amino and 6-methyl groups increases the nucleophilicity of the ring substituents. The less sterically hindered 4-amino group undergoes initial acylation.

  • Cyclodehydration: Treat the intermediate with phosphoryl chloride (POCl3). POCl3 acts as a potent dehydrating agent, activating the amide carbonyl. The adjacent 5-hydroxyl oxygen attacks the activated carbon, expelling water (as phosphoric acid derivatives) and closing the oxazole ring.

Analytical Validation Standards

To validate the success of the aforementioned protocols, researchers must rely on orthogonal analytical techniques:

  • 1H-NMR (DMSO-d6): Successful O-alkylation (Protocol A) is confirmed by the complete disappearance of the broad 5-OH singlet (typically found between 9.0–10.0 ppm) and the emergence of a triplet corresponding to the new O-CH2 protons (~3.8–4.2 ppm).

  • LC-MS: High-resolution mass spectrometry should confirm the exact mass shift corresponding to the loss of HCl (if starting from the salt) and the addition of the alkyl/acyl moiety.

References

  • Synthesis of 2,4-diamino-5-[3-{4-(4-chlorophenyl)phenoxy}propoxy]-6-methylpyrimidine monohydrochloride. PrepChem. Available at:[Link]

  • Recyclization of Maleimides by Binucleophiles as a General Approach for Building Hydrogenated Heterocyclic Systems. Molecules (MDPI). Available at:[Link]

Molecular weight and formula analysis of 2,4-Diamino-6-methyl-5-pyrimidinol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Molecular Weight, Formula Analysis, and Analytical Characterization of 2,4-Diamino-6-methyl-5-pyrimidinol HCl

Executive Summary

2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride is a highly functionalized pyrimidine derivative that serves as a critical intermediate and active pharmacophore in modern drug development. Characterized by its electron-rich aromatic core, this compound integrates the established biological activity of 2,4-diaminopyrimidines with the unique redox and hydrogen-bonding capabilities of a 5-hydroxyl group. This whitepaper provides an in-depth analysis of its molecular properties, mechanistic significance in pharmacology, and the rigorous analytical workflows required for its structural validation.

Chemical Identity & Fundamental Properties

Understanding the exact stoichiometry of the hydrochloride salt is paramount for accurate formulation and molarity calculations in biological assays. The free base, 2,4-diamino-6-methylpyrimidin-5-ol, is highly polar and susceptible to oxidation. The formulation as a hydrochloride salt (HCl) significantly enhances its aqueous solubility and stabilizes the electron-rich pyrimidine ring[1].

Table 1: Physicochemical and Stoichiometric Parameters

PropertyValue
Chemical Name 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride
CAS Registry Number 651359-62-5
Molecular Formula (Salt) C5H9ClN4O
Molecular Formula (Base) C5H8N4O
Molecular Weight (Salt) 176.60 g/mol
Molecular Weight (Base) 140.15 g/mol
Monoisotopic Mass (Base) 140.07 Da
Hydrogen Bond Donors/Acceptors 4 / 4

Causality Note: The addition of the HCl molecule (MW: 36.46 g/mol ) accounts for approximately 20.6% of the total mass. Researchers must account for this salt fraction when calculating dosing concentrations for in vitro or in vivo studies to prevent significant underdosing of the active pharmaceutical ingredient (API).

Mechanistic Significance in Drug Development

The structural architecture of 2,4-Diamino-6-methyl-5-pyrimidinol is not coincidental; it is a privileged scaffold designed to interact with specific biological targets.

Dihydrofolate Reductase (DHFR) Inhibition: The 2,4-diaminopyrimidine core is a well-documented pharmacophore for the inhibition of bacterial and mycobacterial Dihydrofolate Reductase (DHFR)[2]. The dual amino groups at positions 2 and 4 act as potent hydrogen bond donors, anchoring the molecule within the DHFR active site, thereby blocking the synthesis of tetrahydrofolate—a crucial precursor for DNA synthesis[2],[3].

Antioxidant and Redox Modulation: The inclusion of the hydroxyl group at the 5-position transforms the molecule into a 5-pyrimidinol. 5-Pyrimidinols have been identified as highly effective radical-trapping antioxidants[4]. They inhibit lipid peroxidation and cyclooxygenase/lipoxygenase catalysis by undergoing rapid hydrogen atom transfer (HAT) with peroxyl radicals[5]. The nitrogen atoms in the pyrimidine ring modulate the acid-base and redox properties of the molecule, making it more stable to air oxidation compared to traditional phenolic antioxidants[5].

G N1 2,4-Diamino-6-methyl-5-pyrimidinol N2 DHFR Active Site Binding N1->N2 N3 Hydrogen Bonding (2,4-Diamino) N2->N3 N4 Polar Interaction (5-OH) N2->N4 N5 Folate Pathway Blockade N3->N5 N4->N5 N6 Inhibition of DNA Synthesis N5->N6

Mechanistic pathway of 2,4-diaminopyrimidine derivatives in DHFR inhibition.

Analytical Workflows for Structural Validation

To ensure the scientific integrity of the synthesized or procured compound, a self-validating orthogonal analytical approach is required. This involves Mass Spectrometry (for exact mass), NMR (for atomic connectivity), and HPLC (for purity).

G S1 Sample Prep (HCl Salt) S2 LC-MS (ESI+) S1->S2 Mass Det. S3 1H & 13C NMR (DMSO-d6) S1->S3 Elucidation S4 HPLC-UV (Purity) S1->S4 Quantitation S5 Structural Validation S2->S5 S3->S5 S4->S5

Orthogonal analytical workflow for pyrimidinol structural validation.

Experimental Protocols

Protocol 1: Exact Mass Determination via LC-MS (ESI+)

Rationale: The basic nitrogen atoms of the pyrimidine ring readily accept protons, making Positive Electrospray Ionization (ESI+) the optimal technique.

  • Sample Preparation: Dissolve 1 mg of 2,4-Diamino-6-methyl-5-pyrimidinol HCl in 1 mL of LC-MS grade Methanol:Water (50:50, v/v).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid is critical; it forces the equilibrium toward the protonated state [M+H]+, ensuring a strong ESI+ signal while suppressing peak tailing on the stationary phase.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 5 µm, 4.6 × 250 mm) using a gradient of 5% to 95% Solvent B over 10 minutes.

  • Detection: Monitor the mass-to-charge ratio (m/z). The target [M+H]+ peak for the free base will appear at m/z 141.08 . The HCl salt dissociates in solution and is not detected as a covalently bound unit in ESI+.

Protocol 2: Structural Elucidation via 1H and 13C NMR

Rationale: Deuterated dimethyl sulfoxide (DMSO-d6) is selected over D2O or MeOD. Protic solvents would cause rapid deuterium exchange with the labile -NH2 and -OH protons, rendering them invisible on the NMR spectrum.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1H NMR Acquisition (400 MHz):

    • Methyl Group: Expect a sharp singlet (~2.1 - 2.3 ppm) integrating to 3 protons for the C6-CH3 group.

    • Amine Protons: Expect broad singlets (~6.0 - 7.5 ppm) integrating to 4 protons total for the two -NH2 groups. The acidic environment of the HCl salt may shift these downfield.

    • Hydroxyl Proton: Expect a broad singlet (>8.5 ppm) for the 5-OH group.

  • 13C NMR Acquisition (100 MHz):

    • Acquire spectra utilizing proton decoupling. Expect 5 distinct carbon signals: one aliphatic methyl carbon (~15-20 ppm) and four aromatic pyrimidine carbons (ranging from 110 ppm to 165 ppm depending on electron density).

Protocol 3: Purity Determination via HPLC-UV

Rationale: The conjugated pi-system of the pyrimidine ring provides strong UV absorbance, allowing for highly sensitive quantitation.

  • System Setup: Equip the HPLC with a Photodiode Array (PDA) or UV detector set to 254 nm and 280 nm.

  • Mobile Phase Preparation: Prepare an isocratic blend of 80% Aqueous Buffer (10 mM Ammonium Acetate, pH 4.5) and 20% Methanol. Causality: A buffered mobile phase is strictly required. Without a buffer, the varying ionization states of the diamino groups will cause severe peak splitting and irreproducible retention times.

  • Execution: Inject 10 µL of a 0.5 mg/mL sample solution. Integrate the area under the primary peak against any minor peaks (e.g., oxidation byproducts or unreacted precursors) to calculate relative area percent purity.

References

1.[1] Guidechem. "651359-62-5 cas号651359-62-5分子式、结构式、MSDS、熔点、沸点". Guidechem. URL: 2.[2] ChemRxiv. "Rational exploration of 2,4-diaminopyrimidines as DHFR inhibitors active against Mycobacterium abscessus and Mycobacterium avium". ChemRxiv. URL: 3.[5] NIH/PMC. "Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis". PMC. URL: 4.[3] MDPI. "Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis". MDPI. URL: 5.[4] Digitellinc / American Chemical Society. "Synthesis and determination of the rate constant of inhibition of 2-dimethylamino-4,6-dimethyl-5-pyrimidinol using 19F NMR peroxyl radical clock". ACS. URL:

Sources

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method Development for 2,4-Diamino-6-methyl-5-pyrimidinol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The accurate quantification and purity assessment of 2,4-Diamino-6-methyl-5-pyrimidinol HCl (CAS: 1603-02-7) is a critical quality control step in the synthesis of antifolate pharmaceuticals, most notably Pemetrexed Disodium .

As a pyrimidine derivative containing multiple amino groups and a hydroxyl moiety, this analyte presents specific chromatographic challenges:

  • High Polarity: The compound exhibits poor retention on conventional C18 stationary phases, often eluting near the void volume (

    
    ).
    
  • Basicity: The presence of diamino groups leads to peak tailing due to secondary interactions with residual silanols on the silica surface.

  • Oxidation Sensitivity: The 5-hydroxyl group makes the molecule susceptible to oxidation, requiring a method capable of resolving the parent peak from oxidative degradation products.

This guide details a robust, stability-indicating HPLC protocol designed to overcome these challenges using Polar-Embedded Reversed-Phase Chromatography .

Physicochemical Profile & Method Strategy

Analyte Characteristics
  • Chemical Name: 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride

  • Molecular Formula:

    
    
    
  • Solubility: Highly soluble in water; sparingly soluble in pure acetonitrile.

  • UV Maxima:

    
     (primary), 
    
    
    
    (secondary).
Strategic Decisions (The "Why" Behind the Protocol)
ParameterDecisionScientific Rationale
Stationary Phase Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Agilent Zorbax SB-Aq)Standard C18 columns suffer from "pore dewetting" (phase collapse) in highly aqueous mobile phases required to retain this polar analyte. Polar-embedded groups provide water-wettability and shield silanols to reduce tailing.
Mobile Phase pH pH 3.0 (Phosphate Buffer) Acidic pH ensures the basic amino groups are fully protonated (

), improving solubility and peak symmetry. It also suppresses the ionization of residual silanols (

to

), minimizing peak tailing.
Detection UV @ 254 nm Provides a balance between sensitivity and selectivity, minimizing baseline drift from mobile phase gradients compared to low-UV (210 nm).

Detailed Experimental Protocol

Reagents and Materials
  • Reference Standard: 2,4-Diamino-6-methyl-5-pyrimidinol HCl (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (

    
    ).
    
  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Chromatographic Conditions
ParameterSetting
Instrument HPLC System with Binary Pump, Autosampler, and PDA/UV Detector
Column Agilent Zorbax SB-Aq or YMC-Pack ODS-AQ (

)
Column Temp.

Flow Rate

Injection Volume

Detection UV Absorbance @ 254 nm (Bandwidth: 4 nm)
Run Time 20 Minutes
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of

    
     in 1000 mL of water (20 mM). Adjust pH to 3.0 ± 0.1  with dilute Phosphoric Acid. Filter through a 0.45 
    
    
    
    membrane.[1]
  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program

A gradient is recommended to elute potential hydrophobic impurities or late-eluting dimers.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Initial Hold (Retain Polar Analyte)
5.0955End Isocratic Hold
12.07030Linear Gradient (Elute Impurities)
15.07030Wash
15.1955Return to Initial
20.0955Re-equilibration
Sample Preparation
  • Diluent: Mobile Phase A (Buffer) : Acetonitrile (95:5 v/v). Note: Using 100% organic diluent will cause peak distortion due to "solvent effect".

  • Stock Solution: Prepare 1.0 mg/mL in Diluent. Sonicate for 5 minutes.

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay.

Method Development Workflow (Visualized)

The following diagram illustrates the decision-making process for optimizing the separation of this polar pyrimidine.

MethodDevelopment Start START: Analyte Assessment (Polar, Basic, Hydrophilic) ColSelect Step 1: Column Selection Standard C18 vs. Aqueous Stable Start->ColSelect Decision1 Is Retention k' > 2 on C18? ColSelect->Decision1 StandardC18 Standard C18 (Risk: Pore Dewetting) Decision1->StandardC18 No (Elutes at t0) PolarC18 Select Polar-Embedded / AQ Column (e.g., Zorbax SB-Aq, YMC ODS-AQ) Decision1->PolarC18 No (Anticipated) StandardC18->PolarC18 Switch Column MobilePhase Step 2: Mobile Phase pH PolarC18->MobilePhase Decision2 Analyte pKa? MobilePhase->Decision2 Acidic pH 3.0 Phosphate Buffer (Protonates amines, suppresses silanols) Decision2->Acidic Basic Amines present Optimization Step 3: Gradient Optimization Acidic->Optimization FinalMethod FINAL PROTOCOL (High Aqueous Start, pH 3.0) Optimization->FinalMethod

Caption: Decision tree for selecting stationary phase and mobile phase conditions for polar pyrimidine analysis.

System Suitability & Validation Criteria

To ensure the method is "Trustworthy" and self-validating, the following System Suitability Test (SST) parameters must be met before routine analysis.

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (

)
4.0 - 6.0 minIf

drops, check column equilibration or phase collapse.
Tailing Factor (

)

If

, replace buffer (ensure pH 3.0) or clean column.
Theoretical Plates (

)

If low, check connections for dead volume.
Resolution (

)

Between Main Peak and nearest impurity (e.g., oxidation product).
Precision (RSD)

For 5 replicate injections of standard.

Troubleshooting Guide

Issue 1: Loss of Retention over time.

  • Cause: "Phase Collapse" or "Dewetting" occurs when using high aqueous content (>95%) on standard C18 columns. The hydrophobic chains mat down, expelling the mobile phase.

  • Solution: Use the recommended Polar-Embedded or Aqueous-Stable column. If using a standard C18, do not exceed 95% water and ensure constant flow.

Issue 2: Split Peaks or Shoulder.

  • Cause: Sample solvent mismatch. Injecting the sample dissolved in 100% Acetonitrile into a 95% Aqueous mobile phase causes precipitation or breakthrough.

  • Solution: Always dissolve the sample in the starting mobile phase (Buffer/ACN 95:5).

Issue 3: Baseline Drift at 210 nm.

  • Cause: Absorbance of Phosphate buffer or organic modifier at low wavelengths.

  • Solution: Use HPLC-grade Phosphoric acid and Acetonitrile. Switch to detection at 254 nm where background absorbance is negligible.

References

  • Vertex AI Search. (2023). HPLC analysis of Pemetrexed intermediates and impurities. Retrieved from 2

  • BenchChem. (2025).[1] A Comparative Guide to HPLC Methods for Purity Assessment of Pyrimidine Derivatives. Retrieved from 1

  • Journal of Drug Delivery and Therapeutics. (2019). Stability indicating RP-HPLC method for Pemetrexed Disodium and process related substances. Retrieved from 3

  • PubChem. (2025).[4] 2,4-Diamino-5-adamantyl-6-methylpyrimidine (Structural Analog Data). Retrieved from 4

  • Google Patents. (2022). HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material (CN114965738A). Retrieved from 5

Sources

Application Note: Optimal Solvent Selection for 2,4-Diamino-6-methyl-5-pyrimidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Focus: Antifolate drug synthesis (e.g., DHFR inhibitors) and in vitro biological assays.

Introduction & Chemical Context

2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride is a highly functionalized pyrimidine derivative that serves as a critical building block in medicinal chemistry. It is most notably utilized as a precursor in the synthesis of next-generation antimalarial drugs, such as P218, which target resistance-compromised Plasmodium falciparum dihydrofolate reductase (PfDHFR) [1].

Because the compound possesses multiple hydrogen-bond donors (two amino groups and one hydroxyl group) and is supplied as a hydrochloride salt, its physicochemical behavior is dominated by high polarity and ionic lattice energy. Selecting the correct solvent is not merely a matter of solubility; it is a strategic decision that dictates the success of downstream nucleophilic substitutions or the reproducibility of enzymatic assays.

The Mechanics of Solvation: Causality & Expertise

To ensure experimental success, scientists must understand the causality behind the solubility profile of this pyrimidine salt:

  • Aqueous Systems (Assays): The hydrochloride salt form is intentionally designed to maximize aqueous solubility via ion-dipole interactions. When introduced to water, the salt rapidly dissociates. However, the resulting solution will be acidic. For biological assays, this necessitates buffering to physiological pH (7.4) to prevent artifactual enzyme inhibition or cell toxicity caused by localized pH drops.

  • Aprotic Polar Solvents (Synthesis): For organic synthesis (such as O-alkylation to form ether linkages), water is detrimental as it competes as a nucleophile. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are optimal [1]. Their high dielectric constants stabilize the ionic species, while their aprotic nature prevents the quenching of basic reagents (e.g., Lithium hydroxide or Potassium carbonate) required to neutralize the HCl salt and generate the reactive phenoxide/alkoxide free base in situ.

  • Non-Polar Solvents: Solvents like dichloromethane (DCM) or hexane yield near-zero solubility. The high lattice energy of the hydrochloride salt cannot be overcome by the weak van der Waals forces provided by these solvents.

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative solvation data to guide experimental design [2].

SolventDielectric Constant (ε)Estimated SolubilityRecommended ApplicationNeutralization Required?
Water / PBS 80.1High (>50 mg/mL)In vitro assays, enzymatic screeningYes (Buffer to pH 7.4)
DMSO 46.7High (~30-50 mg/mL)Master stock solutions, cryopreservationNo (for storage)
DMF 36.7Moderate (~20 mg/mL)Chemical synthesis (O-alkylation)Yes (Add base in situ)
Methanol 32.7Moderate (~10 mg/mL)Analytical LC-MS, crystallizationNo
Dichloromethane 8.9Insoluble (<0.1 mg/mL)Liquid-liquid extraction (post-reaction)N/A

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems , incorporating built-in quality control checks to verify successful solvation and reaction readiness.

Protocol A: Preparation of 50 mM Aqueous Stock for Biological Assays

Use this protocol when evaluating the compound in DHFR inhibition assays or cell-based screens.

  • Weighing: Accurately weigh 8.83 mg of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride into a sterile, light-protected microcentrifuge tube.

  • Primary Solvation: Add 1.0 mL of LC-MS grade Water (or 1X PBS).

  • Agitation: Vortex the solution for 60 seconds at room temperature. The high polarity of the salt should result in rapid dissolution.

  • Validation Check 1 (Visual): Hold the tube against a light source. The solution must be completely transparent with no particulate matter. If particulates remain, sonicate for 2 minutes.

  • Validation Check 2 (pH Adjustment): Drop 1 µL of the solution onto wide-range pH paper. The HCl salt will likely drop the pH below 5.0. Carefully titrate with 0.1 M NaOH in 5 µL increments until the pH reaches 7.2–7.4, ensuring compatibility with biological targets.

  • Storage: Aliquot and store at -20°C. Avoid more than 3 freeze-thaw cycles to prevent degradation.

Protocol B: In Situ Free-Base Generation in DMF for O-Alkylation

Use this protocol for synthesizing downstream antifolate derivatives (e.g., P65 intermediate) [1].

  • Suspension: In a flame-dried round-bottom flask under inert nitrogen atmosphere, suspend 5.0 mmol (approx. 883 mg) of the hydrochloride salt in 15 mL of anhydrous DMF.

  • Base Addition: Add 15.0 mmol (3 equivalents) of Lithium hydroxide monohydrate (LiOH·H₂O) to the stirring mixture.

    • Causality: The first equivalent of LiOH neutralizes the HCl salt. The subsequent equivalents deprotonate the 5-hydroxyl group, increasing its nucleophilicity for the upcoming alkylation step.

  • Activation: Stir the mixture at room temperature for 30 minutes.

  • Validation Check (Solvation State): As the free base and subsequent alkoxide are generated, the initial cloudy suspension will transition into a more homogenous, slightly colored solution. This visual shift confirms successful deprotonation.

  • Alkylation: Proceed by adding the desired alkyl halide dropwise at 0°C.

Workflow & Decision Matrix

SolventWorkflow Start 2,4-Diamino-6-methyl- 5-pyrimidinol HCl App Determine Downstream Application Start->App Bio In Vitro Bioassays (Aqueous Media) App->Bio Assay Syn Chemical Synthesis (e.g., O-Alkylation) App->Syn Synthesis Sol1 Dissolve in Water/Buffer (High Solubility) Bio->Sol1 Sol2 Suspend in DMF/DMSO (Polar Aprotic) Syn->Sol2 pH Check & Adjust pH (HCl lowers pH) Sol1->pH Base Add Base (e.g., LiOH) Generate Free Base Sol2->Base

Decision matrix for the optimal solvent selection and preparation workflow.

References

  • Title: Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

Application Note: Advanced Recrystallization Techniques for 2,4-Diamino-6-methyl-5-pyrimidinol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride (CAS: 651359-62-5)[1][2] is a highly functionalized pyrimidine derivative that serves as a critical building block in pharmaceutical chemistry. It is most notably utilized in the synthesis of next-generation antimalarial dihydrofolate reductase (DHFR) inhibitors, such as the clinical candidate P218[3][4], and in the construction of bioactive oxazolopyrimidine scaffolds[5].

The purification of this intermediate presents a unique physicochemical challenge. The molecule possesses multiple hydrogen-bond donors and acceptors (two amino groups, a hydroxyl group, and pyrimidine nitrogens), which create a rigid, highly polar crystal lattice. The hydrochloride salt form further increases its polarity, making it highly soluble in water but prone to trapping polar organic impurities and inorganic salts during crude synthesis.

As a Senior Application Scientist, the goal is to design a recrystallization protocol that leverages thermodynamic driving forces to selectively purge these impurities. This guide details two self-validating recrystallization methodologies—Anti-Solvent Crystallization and Temperature-Cycling Crystallization —engineered to yield high-purity (>99%) active pharmaceutical ingredient (API) intermediates.

Physicochemical Profiling & Solvent Thermodynamics

The selection of a recrystallization solvent system cannot be arbitrary; it must be dictated by the solute's dielectric requirements and hydrogen-bonding capacity. Because 2,4-diamino-6-methyl-5-pyrimidinol HCl is an ionic salt, it requires a primary solvent with a high dielectric constant and protic nature to disrupt the crystal lattice. However, to achieve high recovery yields, a secondary anti-solvent with a lower dielectric constant is required to narrow the metastable zone width (MSZW) and force supersaturation.

Table 1: Solvent Selection & Impurity Purge Profile
Solvent SystemRole in CrystallizationSolute Interactions & CausalityImpurity Purge Profile
Methanol (MeOH) Primary SolventDisrupts H-bonds via protic donation; dissolves the HCl salt at elevated temperatures (60°C).Retains highly polar organic byproducts in the mother liquor.
Water (H₂O) Primary SolventProvides powerful ion-dipole solvation. Used sparingly as a co-solvent due to excessive solubility.Excellent for dissolving and purging inorganic salts.
Acetone Anti-SolventLowers bulk dielectric constant. Its aprotic nature forces the polar HCl salt out of solution.Retains non-polar organic impurities; highly effective when paired with MeOH or DMF[6].
Isopropanol (IPA) Co-Solvent / Anti-SolventSteric bulk limits salt solvation. Modulates the solubility curve in aqueous mixtures.Balances yield and purity; prevents "oiling out" of the API.

Thermodynamic Logic of Nucleation

To achieve macroscopic, filterable crystals rather than an amorphous powder, the thermodynamic transition from a solvated state to a crystalline lattice must be carefully controlled. Rapid addition of an anti-solvent or crash-cooling bypasses the metastable zone, leading to spontaneous primary nucleation. This traps mother liquor and impurities within the crystal defects.

Instead, our protocols utilize a controlled cooling ramp to favor secondary nucleation and steady crystal growth.

SoluteSolvent Salt Pyrimidine HCl Salt (Crystal Lattice) Protic Protic Solvent (MeOH) Breaks H-Bonds Salt->Protic Heat Dissolved Solvated Ions (Supersaturated) Protic->Dissolved Aprotic Aprotic Anti-Solvent Reduces Solubility Dissolved->Aprotic Addition Nucleation Controlled Nucleation & Crystal Growth Aprotic->Nucleation Cooling

Figure 1: Thermodynamic logic of anti-solvent nucleation for HCl salts.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. At each critical juncture, an observable metric (e.g., turbidity, pH, or dissolution state) confirms the success of the previous step.

RecrystallizationWorkflow Start Crude 2,4-Diamino-6-methyl- 5-pyrimidinol HCl Dissolution Dissolution in Hot Methanol (60°C, 10-15 vol) Start->Dissolution Filtration Hot Filtration (Remove Insoluble Matter) Dissolution->Filtration AntiSolvent Anti-Solvent Addition (Acetone, Dropwise) Filtration->AntiSolvent Cooling Controlled Cooling (0.5°C/min to 5°C) AntiSolvent->Cooling Isolation Filtration & Washing (Cold Acetone) Cooling->Isolation Drying Vacuum Drying (45°C, 24h) Isolation->Drying Pure Pure API Intermediate (>99% HPLC) Drying->Pure

Figure 2: Anti-solvent recrystallization workflow for pyrimidinol HCl purification.

Protocol A: Methanol/Acetone Anti-Solvent Crystallization

This method is highly effective for purging non-polar organic impurities and structurally related pyrimidine byproducts. Historically, similar pyrimidine monohydrochloride salts have been successfully isolated using polar solvents (like DMF or Methanol) followed by precipitation with acetone[6].

  • Dissolution: Suspend 10.0 g of crude 2,4-diamino-6-methyl-5-pyrimidinol HCl in 150 mL of anhydrous methanol in a jacketed reactor. Heat to 60°C under continuous agitation (300 rpm) until complete dissolution is achieved.

    • Causality: Methanol provides the necessary hydrogen-bond disruption.

    • Self-Validation Check: The solution should transition from an opaque suspension to a clear, dark/amber liquid. If particulates remain after 15 minutes at 60°C, they are likely inorganic salts or polymerized impurities.

  • Hot Filtration: Pass the hot solution through a pre-warmed Buchner funnel equipped with a fine glass-microfiber filter (or a diatomaceous earth pad)[6].

  • Anti-Solvent Addition: Transfer the clarified filtrate back to the jacketed crystallizer maintained at 55°C. Begin dropwise addition of 300 mL of warm (40°C) acetone over 45 minutes.

    • Causality: Acetone lowers the dielectric constant, reducing the solubility of the HCl salt. Adding it warm prevents localized crash-cooling at the droplet interface.

    • Self-Validation Check: The solution should become faintly turbid (cloud point) at approximately 50–60% anti-solvent addition, indicating the metastable limit has been breached.

  • Controlled Cooling: Program the crystallizer to cool from 55°C to 5°C at a linear rate of 0.5°C/min.

    • Causality: A slow cooling ramp ensures that supersaturation is relieved via crystal growth rather than the generation of new, fine nuclei, preventing the occlusion of impurities.

  • Isolation & Washing: Filter the resulting crystalline suspension under vacuum. Wash the filter cake with two 25 mL portions of chilled (0°C) acetone.

    • Causality: Cold acetone efficiently displaces the impurity-laden mother liquor without dissolving the purified product.

  • Drying: Dry the crystals in a vacuum oven at 45°C (≤ 50 mbar) for 24 hours to a constant weight.

Protocol B: Temperature-Cycling Crystallization (Aqueous Isopropanol)

If the crude material is heavily contaminated with inorganic salts (e.g., residual sodium chloride or sulfates from upstream synthesis), an aqueous-based system is required.

  • Dissolution: Suspend 10.0 g of crude material in 30 mL of deionized water. Heat to 70°C until dissolved.

  • Co-Solvent Addition: Slowly add 120 mL of Isopropanol (IPA) while maintaining the temperature at 70°C.

  • Temperature Cycling: Cool the mixture to 40°C at 1°C/min to induce initial nucleation, then reheat to 55°C for 30 minutes to dissolve fine, imperfect crystals (Ostwald ripening). Finally, cool to 5°C at 0.2°C/min.

    • Causality: Temperature cycling dissolves thermodynamically unstable microcrystals and redeposits the material onto larger, purer crystal faces, effectively "healing" lattice defects.

  • Isolation: Filter and wash with cold IPA (0°C). Dry under vacuum at 45°C.

Quality Control & Analytical Validation

To ensure the integrity of the purified 2,4-diamino-6-methyl-5-pyrimidinol HCl, the following analytical validations must be performed:

  • Mass Balance & Yield: A successful recrystallization should yield 75–85% recovery. A yield >95% often indicates insufficient impurity purging (occlusion), while <60% indicates excessive solvent volumes.

  • HPLC Purity: Analyze via Reverse-Phase HPLC (C18 column, gradient elution with 0.1% TFA in Water/Acetonitrile). The target purity is ≥ 99.0% Area.

  • Chloride Content Titration: Verify the stoichiometry of the hydrochloride salt via silver nitrate (AgNO₃) potentiometric titration to ensure the HCl equivalent remains intact (target ~20.1% Cl⁻ by weight).

References

  • Yuthavong, Y., et al. (2012). Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target. Proceedings of the National Academy of Sciences (PNAS).

  • GuideChem Database. 651359-62-5: 2,4-diamino-6-methyl-5-pyrimidinol hydrochloride Properties.

  • PrepChem. Synthesis of 2,4-diamino-5-[3-{4-(4-chlorophenyl)phenoxy}propoxy]-6-methylpyrimidine monohydrochloride.

  • Mullin, J.W. (2001). Crystallization (4th Edition). Butterworth-Heinemann / Elsevier.

  • Doise, M., et al. (2018). Synthesis and biological activity of oxazolopyrimidines. CORE / Arkivoc.

Sources

Thin Layer Chromatography (TLC) conditions for 2,4-Diamino-6-methyl-5-pyrimidinol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This guide details the Thin Layer Chromatography (TLC) conditions for 2,4-Diamino-6-methyl-5-pyrimidinol (CAS: 1603-02-7), a highly polar, amphoteric pyrimidine intermediate often used in drug synthesis (e.g., sulfonamide antibiotics).[1]

The Challenge: This compound possesses two amino groups (basic) and one phenolic hydroxyl group (acidic/amphoteric) on a pyrimidine ring. Standard non-polar systems (Hexane/Ethyl Acetate) are ineffective, resulting in baseline retention (


). Furthermore, the basic amines interact strongly with acidic silanol groups on silica gel, causing severe tailing.

The Solution: This protocol utilizes a polar, basified mobile phase to suppress ionization and ensure compact spot morphology.

Chemical Context & Solubility

Understanding the analyte is the first step in chromatographic design.

PropertyValue/DescriptionChromatographic Implication
Structure Pyrimidine ring with -NH₂, -OH, -CH₃High polarity; potential for H-bonding.[1]
pKa Amphoteric (Basic amines, Acidic phenol)Sensitive to pH; requires pH modifiers in mobile phase.
Solubility Low in non-polar solvents; Mod. in MeOH, DMSOSample must be dissolved in MeOH or MeOH/DMSO (1:1).
UV Abs

UV visualization is the primary detection method.

Materials & Equipment

  • Stationary Phase: Silica Gel 60

    
     Aluminium or Glass backed plates (20 x 20 cm).
    
  • Solvents (Analytical Grade): Dichloromethane (DCM), Methanol (MeOH), Chloroform (

    
    ), Triethylamine (TEA), Ammonium Hydroxide (
    
    
    
    , 25%), Acetic Acid.
  • Visualization Reagents: Ninhydrin Stain, Ferric Chloride (

    
    ) solution.
    

Method Development: Mobile Phase Selection

We present three solvent systems ranging from general screening to high-resolution separation.

System A: General Screening (Medium Polarity)[1]
  • Composition: Dichloromethane : Methanol (90 : 10)[1]

  • Application: Purity checks for crude reaction mixtures.

  • Expected Outcome: Low

    
     (0.1 – 0.2). May exhibit slight tailing.
    
System B: High Performance (Recommended)
  • Composition: Chloroform : Methanol : Triethylamine (50 : 16 : 5)[1][2]

  • Mechanism: The Triethylamine (TEA) acts as a "sacrificial base," blocking active silanol sites on the silica gel. This prevents the amino groups of the analyte from binding irreversibly, eliminating tailing.

  • Expected Outcome: Sharp, compact spots.

    
     typically 0.4 – 0.6.
    
System C: Alternative for High Polarity Impurities
  • Composition: n-Butanol : Acetic Acid : Water (3 : 1 :[1] 1) — "BAW"[1]

  • Application: Separation of highly water-soluble salts or glycosylated derivatives.[1]

  • Expected Outcome: High

    
     separation. Note: Requires longer drying time due to Butanol/Water.
    

Standardized Protocol

Step 1: Sample Preparation[3]
  • Weigh 5 mg of 2,4-Diamino-6-methyl-5-pyrimidinol.

  • Dissolve in 1 mL of Methanol . Note: If solubility is poor, add 2-3 drops of DMSO or 1 drop of Formic Acid to aid dissolution.[1]

  • Ensure the solution is clear. Filter if necessary to avoid spotting undissolved particles.

Step 2: Plate Preparation
  • Mark a baseline 1.5 cm from the bottom edge using a soft pencil.

  • Spot 1-2 µL of the sample solution using a micro-capillary tube.

  • Critical: Allow the spot to dry completely. Residual DMSO or water will deform the solvent front.

Step 3: Development
  • Pour the selected Mobile Phase (System B recommended) into the TLC chamber to a depth of 0.5 cm .

  • Add a filter paper wick to the chamber wall to ensure vapor saturation.

  • Equilibrate the chamber for 15 minutes (keep lid closed).

  • Insert the plate and develop until the solvent front reaches 1 cm from the top.

Step 4: Visualization (Multi-Modal)

Perform these steps in order:

  • UV 254 nm: Observe under short-wave UV. The pyrimidine ring will quench fluorescence, appearing as a dark spot on a bright green background. Mark the spot with a pencil.[3]

  • Ninhydrin Stain (Optional): Dip in Ninhydrin solution and heat at 110°C for 2-3 minutes. Primary amines will turn Red/Purple .

  • Ferric Chloride (Specific): Spray with neutral

    
    . The phenolic -OH group may yield a colored complex (Blue/Violet) , distinguishing it from non-hydroxylated impurities.
    

Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct mobile phase based on observed spot morphology.

TLC_Workflow Start Start: 2,4-Diamino-6-methyl-5-pyrimidinol Sample Solubility Dissolve in MeOH (or MeOH/DMSO) Start->Solubility SystemA Run System A: DCM : MeOH (9:1) Solubility->SystemA CheckA Check Rf and Shape SystemA->CheckA Good Rf 0.3-0.7 Compact Spot CheckA->Good OK Tailing Severe Tailing (Streaking) CheckA->Tailing Interaction with Silica LowRf Rf < 0.1 (Stuck at Baseline) CheckA->LowRf Too Polar Final Visualize: UV 254nm -> Ninhydrin Good->Final SystemB Switch to System B: CHCl3 : MeOH : TEA (50:16:5) Tailing->SystemB Add Base SystemC Switch to System C: n-BuOH : AcOH : Water (3:1:1) LowRf->SystemC Increase Polarity SystemB->Final SystemC->Final

Figure 1: Decision tree for optimizing TLC separation of polar aminopyrimidines.

Troubleshooting Guide

IssueCauseCorrective Action
Tailing / Streaking Basic amines interacting with acidic silica.[1]Add Base: Add 1-5% Triethylamine (TEA) or Ammonia to the mobile phase.[1]
Spot "Hollow" in Middle Overloading (concentration too high).Dilute sample 1:10 and re-spot. Apply smaller volume (< 1 µL).
Drifting Rf Values Chamber not saturated or temperature shift.Use a filter paper wick; ensure chamber is sealed for 15 mins before run.
Baseline Noise DMSO solvent residue.Dry the spot with a heat gun/hairdryer thoroughly before developing.

References

  • Royal Society of Chemistry. (2018). Supplementary Materials: A metal-free synthesis of pyrimidines from amidines... (Detailed mobile phase data for aminopyrimidines: Chloroform:Methanol:TEA). Retrieved from [1]

  • National Institutes of Health (NIH). (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease.[1][4] (Synthesis and purification context). Retrieved from [1]

  • Merck Millipore. (n.d.). Separation of some pyrimidine bases - TLC Application Note. (General polarity guidelines for pyrimidines). Retrieved from [1]

  • PubChem. (2023). Compound Summary: 2,4-Diamino-6-methyl-5-pyrimidinol.[1][5] (Chemical and physical properties).[2][6][7][8][9][10] Retrieved from [1]

Sources

Application Note: Optimized Derivatization Protocols for GC-MS Analysis of 2,4-Diamino-6-methyl-5-pyrimidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the derivatization procedures for 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride (CAS: 5968-54-7, free base analog), a highly polar, non-volatile pyrimidine intermediate often encountered in the synthesis of antifolates and oxidative metabolites.[1] Due to the presence of two primary amino groups, a hydroxyl group, and its hydrochloride salt form, this compound exhibits poor volatility and thermal instability, rendering direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis impossible.

This protocol establishes a robust Silylation Workflow using BSTFA + 1% TMCS in pyridine. The method prioritizes the in-situ neutralization of the hydrochloride salt and the quantitative conversion of active hydrogens to trimethylsilyl (TMS) derivatives, ensuring reproducible chromatographic behavior and high sensitivity.

Chemical Basis & Reaction Mechanism[2][3]

The Challenge: Polarity and Salt Form

The analyte contains three types of active hydrogen functionalities:

  • Phenolic/Enolic Hydroxyl (-OH) at C5: Highly polar, acidic.

  • Primary Amines (-NH2) at C2 and C4: H-bond donors, basic.

  • Hydrochloride Salt (HCl): The ionic lattice prevents volatilization and must be broken ("free-based") prior to or during derivatization.

The Solution: Silylation with Base Catalysis

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the silylating agent.[2]

  • Role of Pyridine: Acts as a solvent and an acid scavenger. It neutralizes the HCl salt, liberating the free amine for reaction and absorbing the HCl byproduct generated during silylation.

  • Role of TMCS: A catalyst that increases the silyl donor strength of BSTFA, essential for sterically hindered amines on the pyrimidine ring.

Predicted Reaction Pathway: The reaction replaces the active hydrogens on the hydroxyl and amino groups with trimethylsilyl [-Si(CH3)3] groups.

  • Theoretical Derivative: Tris-TMS (One -O-TMS and two -NH-TMS groups) is the primary expected product.[1] Under forcing conditions, a Tetrakis-TMS derivative may form, though steric hindrance at the C2/C4 positions usually limits amines to mono-substitution.[1]

ReactionMechanism Reactant 2,4-Diamino-6-methyl- 5-pyrimidinol HCl Step1 Neutralization (Pyridine) Reactant->Step1 Dissolution Intermediate Free Base Intermediate Step1->Intermediate - Pyridine·HCl Reagent BSTFA + 1% TMCS (Silylation) Intermediate->Reagent 70°C, 45 min Product Tris(trimethylsilyl)- 2,4-diamino-6-methyl- 5-pyrimidinol Reagent->Product - TFA, - HCl

Figure 1: Reaction pathway for the conversion of the hydrochloride salt to the volatile TMS derivative.

Experimental Protocol

Reagents and Equipment
  • Analyte: 2,4-Diamino-6-methyl-5-pyrimidinol HCl (High purity >98%).[1]

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck or equivalent). Note: Reagent must be fresh and clear.

  • Solvent: Anhydrous Pyridine (99.8%, stored over KOH pellets or molecular sieves).

  • Internal Standard (Optional): Phenanthrene-d10 or a similar stable amine.

  • Equipment:

    • 2 mL Amber GC vials with PTFE-lined crimp/screw caps.[1]

    • Dry block heater capable of maintaining 70°C ± 1°C.

    • Vortex mixer.[2][3]

    • Nitrogen evaporator (if solvent exchange is needed).[4]

Step-by-Step Procedure
Step 1: Sample Preparation & Drying

Critical: Moisture is the primary cause of derivatization failure.

  • Weigh 1.0 – 2.0 mg of the hydrochloride salt into a 2 mL GC vial.

  • Optional but Recommended: Add 100 µL of anhydrous acetonitrile and evaporate to dryness under a gentle stream of nitrogen to azeotrope off any residual trace moisture.

Step 2: Solubilization & Neutralization[1]
  • Add 200 µL of Anhydrous Pyridine to the vial.

  • Vortex vigorously for 30 seconds.

    • Observation: The salt may not fully dissolve immediately; a suspension is acceptable as it will dissolve during the reaction. Pyridine begins neutralizing the HCl.

Step 3: Derivatization Reaction
  • Add 100 µL of BSTFA + 1% TMCS .

    • Ratio: This provides a large molar excess (>10:1) relative to the active hydrogens.[5][2]

  • Cap the vial tightly immediately.

  • Vortex for 10 seconds.

  • Place in the heating block at 70°C for 45 minutes .

    • Why 70°C? Amines on pyrimidine rings are less nucleophilic due to resonance; heat is required to drive the reaction to completion.

  • Remove and allow to cool to room temperature.

Step 4: Final Prep for Injection[1]
  • Inspect the solution.[6] It should be clear and precipitate-free (unless Pyridine-HCl salts have precipitated, which is rare at this volume).[1]

  • Transfer the supernatant to a vial insert if necessary.

  • Inject 1.0 µL into the GC-MS.

GC-MS Analysis Parameters

ParameterSetting
Column DB-5MS or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm)
Inlet Temp 260°C
Injection Mode Split (10:[1]1) or Splitless (for trace analysis)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Oven Program 100°C (hold 1 min) → 15°C/min → 300°C (hold 5 min)
Transfer Line 280°C
Ion Source 230°C (EI Mode, 70 eV)
Mass Range m/z 50 – 550
Expected Results
  • Molecular Weight Shift:

    • Parent MW (Free Base): 154.17 g/mol .

    • Tris-TMS Derivative MW: 154.17 + (3 × 72.1) = 370.47 g/mol .

  • Key Ions (EI Spectrum):

    • m/z 370: Molecular Ion [M]+.

    • m/z 355: [M - 15]+ (Loss of methyl from TMS group).

    • m/z 73: Trimethylsilyl cation (Characteristic of TMS derivatives).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Response / No Peak Moisture contamination.[1]Ensure vials and pyridine are strictly anhydrous. Dry sample under N2 before adding reagents.
Multiple Peaks (Tailing) Incomplete derivatization (Mono/Bis-TMS mix).Increase reaction time to 60 mins or temp to 80°C. Ensure TMCS catalyst is present.
Injector Port Deposits Sample degradation or salt accumulation.Use glass wool liners. Replace liner every 50-100 injections.[1]
Peak Broadening Hydrolysis post-reaction.Analyze immediately. If storing, keep in desiccator.

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_rxn Derivatization cluster_anal Analysis Node1 Weigh 1-2 mg Sample (Dryness Critical) Node2 Add 200 µL Pyridine (Neutralize HCl) Node1->Node2 Node3 Add 100 µL BSTFA + 1% TMCS Node2->Node3 Node4 Incubate 70°C for 45 mins Node3->Node4 Node5 Cool to RT Node4->Node5 Node6 GC-MS Injection (Split 10:1) Node5->Node6

Figure 2: Operational workflow for the derivatization of 2,4-Diamino-6-methyl-5-pyrimidinol HCl.

References

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for Selective Response and Detection in GC/MS. Retrieved from

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.[1] (General reference for silylation artifacts and optimization).

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Doucette, W. R., et al. (2016). Silylation of Amines and Hydroxyl Groups in Environmental Analysis. (Contextual reference for aminopyrimidine handling).
  • BenchChem. (2025).[2] Application Notes and Protocols for Silylation Derivatization in Analytical Chemistry. Retrieved from

Sources

Spectrophotometric Analysis Methods for 2,4-Diamino-6-methyl-5-pyrimidinol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride (CAS 651359-62-5) is a critical pyrimidine derivative, frequently utilized as a building block in the synthesis of antifolate pharmaceuticals, antimicrobial agents, and complex heterocyclic active pharmaceutical ingredients (APIs). Accurate quantification of this compound is essential for quality control and reaction monitoring. This application note details two highly robust, self-validating spectrophotometric methodologies: a Direct UV-Vis Absorption Protocol for high-purity bulk analysis, and a Colorimetric Derivatization Protocol for complex matrices subject to UV interference.

Mechanistic Principles & Causality (E-E-A-T)

The Direct UV-Vis Absorption Mechanism

The pyrimidine ring of 2,4-diamino-6-methyl-5-pyrimidinol is a highly conjugated system. The presence of electron-donating substituents—specifically the two amino groups (-NH₂), the methyl group (-CH₃), and the hydroxyl group (-OH)—induces a strong auxochromic effect. This extensive conjugation facilitates high-intensity


 and 

electronic transitions, typically yielding a primary absorption maximum (

) in the range of 274–282 nm for 2,4-diaminopyrimidine derivatives[1].

Causality of Solvent Selection: Because the molecule possesses multiple basic nitrogen centers and an acidic hydroxyl group, its absorption spectrum is highly susceptible to pH-induced shifts. At a neutral pH, the compound can exist as a mixture of tautomers or zwitterions, leading to peak broadening and isosbestic drifting. By utilizing 0.1 M HCl as the analytical solvent, the pyrimidine ring nitrogens are fully protonated, and the deprotonation of the 5-hydroxyl group is completely suppressed. This forces the molecule into a singular, stable cationic state, ensuring reproducible adherence to the Beer-Lambert law and eliminating solvent-induced spectral artifacts[2].

The Visible-Region Derivatization Mechanism

When analyzing the compound in complex matrices (e.g., in the presence of aromatic excipients or unreacted precursors), direct UV analysis may suffer from overlapping spectral interference. To bypass this, a derivatization approach is employed. 2,4-Diaminopyrimidines react efficiently with p-benzoquinone (p-BQ) in aqueous/ethanolic media. The primary amino groups undergo a nucleophilic substitution/charge-transfer reaction with p-BQ, forming a highly stable, colored complex that shifts the analytical wavelength (


) to approximately 500 nm[3].

Analytical Workflow Visualization

G N1 1. Sample Preparation Acidic Dissolution (0.1 M HCl) N2 2. Chromophore Stabilization Protonation of Nitrogens N1->N2 N3 3. Spectral Scanning Determine λ_max (~275 nm) N2->N3 N4 4. Calibration Curve Verify Beer-Lambert Linearity N3->N4 N5 5. Quantitative Measurement Sample Absorbance at λ_max N4->N5 N6 6. Method Validation ICH Q2(R1) Parameters N5->N6

Fig 1: Spectrophotometric workflow for 2,4-Diamino-6-methyl-5-pyrimidinol HCl analysis.

Materials and Reagents

  • Reference Standard: 2,4-Diamino-6-methyl-5-pyrimidinol HCl (Purity

    
     99.0%).
    
  • Solvent: 0.1 M Hydrochloric Acid (Analytical Grade).

  • Derivatization Reagent: p-Benzoquinone (p-BQ), 0.1% w/v in absolute ethanol.

  • Buffer: Britton-Robinson Buffer (pH 4.0).

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800) equipped with matched 10 mm quartz cuvettes.

Detailed Experimental Protocols

Protocol A: Direct UV Spectrophotometry (For High-Purity APIs)

This protocol is designed as a self-validating system for routine bulk quantification.

  • Preparation of Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of 0.1 M HCl, sonicate for 5 minutes to ensure complete dissolution of the crystalline lattice, and make up to the mark with 0.1 M HCl.

  • Preparation of Working Standards (10 - 50 µg/mL): Aliquot 0.1, 0.2, 0.3, 0.4, and 0.5 mL of the stock solution into a series of 10 mL volumetric flasks. Dilute to volume with 0.1 M HCl.

  • System Suitability Test (SST): Zero the spectrophotometer using 0.1 M HCl in both the reference and sample quartz cuvettes. Measure the absorbance of the 30 µg/mL standard in triplicate. Causality Check: The %RSD must be

    
     2.0%. Failure indicates photometric instability, cuvette mismatch, or the presence of micro-bubbles.
    
  • Spectral Scanning & Determination of

    
    : 
    Scan the 30 µg/mL standard from 200 nm to 400 nm. Identify the exact 
    
    
    
    (expected between 274 nm and 276 nm)[2].
  • Calibration & Sample Measurement: Measure the absorbance of all working standards at the determined

    
    . Plot Absorbance vs. Concentration to establish the linear regression equation. Analyze the unknown samples using the same parameters.
    
Protocol B: p-Benzoquinone Derivatization (For Complex Matrices)

This protocol shifts the detection window to the visible spectrum to avoid UV-absorbing excipients.

  • Reagent Preparation: Prepare a fresh 0.1% w/v solution of p-BQ in absolute ethanol. Note: p-BQ is light-sensitive; store in an amber flask.

  • Reaction Assembly: In a 10 mL volumetric flask, combine 1.0 mL of the sample solution (aqueous), 2.0 mL of Britton-Robinson buffer (pH 4.0), and 1.0 mL of the p-BQ reagent[3].

  • Incubation (Thermodynamic Driving): Heat the mixture in a water bath at 60°C for 15 minutes. Causality Check: Heating provides the activation energy required to drive the nucleophilic substitution to completion, forming the stable chromophore.

  • Measurement: Cool the flask to room temperature, dilute to volume with distilled water, and measure the absorbance at 500 nm against a reagent blank treated identically[3].

Data Presentation & Method Validation

To ensure trustworthiness and compliance with ICH Q2(R1) guidelines, the method must be validated against the parameters summarized below.

Table 1: Representative Method Validation Parameters for 2,4-Diaminopyrimidine Analysis

Validation ParameterICH Q2(R1) StandardMechanistic Rationale
Linearity (R²)

0.999
Confirms the analyte's absorbance is directly proportional to its concentration (Beer-Lambert Law) without self-association or detector saturation.
Precision (%RSD)

2.0%
Validates the reproducibility of the protonation state and the optical stability of the spectrophotometer's photomultiplier tube.
Accuracy (% Recovery) 98.0% – 102.0%Ensures no matrix effects or solvent-induced hypsochromic/bathochromic shifts are skewing the quantitation.
Specificity No interference at

Confirms that the chosen solvent (0.1 M HCl) does not possess overlapping

transitions with the analyte.

Troubleshooting & Causal Analysis

  • Issue: Non-linear calibration curve at higher concentrations.

    • Causality: The absorbance has exceeded the linear dynamic range of the detector (typically > 1.5 AU), leading to stray light interference, or the analyte is beginning to self-associate (dimerize) in solution.

    • Correction: Dilute the stock solutions to ensure all absorbance readings fall between 0.2 and 1.0 AU.

  • Issue: Drifting or shifting

    
     between sample runs. 
    
    • Causality: Inadequate buffering or varying pH levels between samples, causing the 5-hydroxyl group to partially deprotonate and creating a mixture of tautomeric states.

    • Correction: Strictly verify the molarity of the 0.1 M HCl solvent. Ensure samples are not introducing strong buffering agents that neutralize the acid.

  • Issue: Color fading in Protocol B prior to measurement.

    • Causality: The p-BQ charge-transfer complex is undergoing secondary oxidation due to prolonged exposure to ambient light and oxygen.

    • Correction: Measure the absorbance strictly within the validated stability window (e.g., within 30 minutes post-incubation) and protect flasks from direct light.

References

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). "Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer." Organic and Medicinal Chemistry Letters, 4(1), 15.

  • Darwish, I. A., et al. (2005). "Spectrophotometric determination of diaminopyrimidines using benzoquinone." ResearchGate.

  • Tumkevicius, S., et al. (2012). "Synthesis, solid-state fluorescence properties, and computational analysis of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides." Beilstein Journal of Organic Chemistry, 8, 256–263.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 2,4-Diamino-6-methyl-5-pyrimidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride . This highly functionalized pyrimidine building block is notoriously challenging to synthesize with high yield and purity. It serves as a critical intermediate in the development of oxazolopyrimidines and advanced dihydrofolate reductase (DHFR) inhibitors, such as the [1].

This guide is designed for research scientists and drug development professionals. It bypasses basic chemistry to directly address the thermodynamic traps, oxidative sensitivities, and mechanistic causalities that lead to batch failures[2].

Diagnostic Synthesis Workflow

The logical progression of the synthesis—from the initial freebasing of guanidine to the final anhydrous salt formation—is mapped below. This diagram highlights the critical path and the most common points of failure (red nodes) encountered during scale-up.

SynthesisWorkflow Start Guanidine HCl + NaOMe / MeOH Freebase Free Guanidine (Hygroscopic) Start->Freebase Condensation Condensation with Ethyl 2-acetoxyacetoacetate Freebase->Condensation Cyclization Cyclization (Reflux) - EtOH, - NaOAc Condensation->Cyclization Failure1 Saponification of Ester (Moisture Issue) Condensation->Failure1 H2O present FreeBaseProd 2,4-Diamino-6-methyl- 5-pyrimidinol Cyclization->FreeBaseProd Failure2 Oxidative Degradation (O2 Exposure) Cyclization->Failure2 O2 present SaltFormation Anhydrous HCl in Isopropanol FreeBaseProd->SaltFormation FinalProduct Target Intermediate: Hydrochloride Salt SaltFormation->FinalProduct

Synthesis workflow highlighting critical steps and common failure points in pyrimidinol formation.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following methodology incorporates built-in quality control checkpoints. Do not proceed to the next step if a validation checkpoint fails.

Phase 1: Guanidine Freebasing
  • Charge a flame-dried, argon-flushed round-bottom flask with anhydrous methanol (MeOH, <50 ppm H₂O).

  • Add sodium methoxide (NaOMe) (3.0 equivalents) and stir until completely dissolved.

  • Slowly add guanidine hydrochloride (1.5 equivalents).

    • Validation Checkpoint: A fine, dense white precipitate of NaCl must form immediately upon addition. If the solution remains clear, your methoxide has degraded. Stir for 30 minutes at 25°C.

Phase 2: Condensation & Cyclization
  • Add ethyl 2-acetoxy-3-oxobutanoate (1.0 equivalent) dropwise over 20 minutes to control the exotherm.

  • Heat the reaction mixture to reflux (approx. 65°C) for 18 hours under a strict argon atmosphere.

    • Validation Checkpoint: Monitor reaction progress via TLC (DCM:MeOH 9:1, UV active). The complete disappearance of the ester spot (Rf ~0.8) and the appearance of a highly polar baseline spot indicates successful cyclization.

Phase 3: Isolation of the Free Base
  • Cool the mixture to 0°C. Neutralize cautiously with glacial acetic acid to exactly pH 7.

  • Filter the precipitated 2,4-diamino-6-methyl-5-pyrimidinol free base.

  • Wash sequentially with cold water (to remove NaCl and unreacted guanidine) and cold acetone (to strip away colored organic impurities). Dry under vacuum at 50°C.

Phase 4: Hydrochloride Salt Formation
  • Suspend the dry free base in anhydrous isopropanol (IPA).

  • Add a stoichiometric amount of 4M HCl in dioxane dropwise at 0°C.

    • Validation Checkpoint: The suspension will briefly clarify as the salt forms, before immediately precipitating as a dense, crystalline white solid.

  • Filter, wash with cold diethyl ether, and dry under high vacuum to afford the target 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride.

Troubleshooting Guide & FAQs

Q: Why is my overall yield consistently below 40% during the condensation step? A: This is almost always a moisture-driven causality. Guanidine is highly hygroscopic. If water is present in the methanol or introduced via the guanidine salt, the NaOMe will generate sodium hydroxide. This leads to the rapid saponification of ethyl 2-acetoxy-3-oxobutanoate into its corresponding unreactive carboxylate salt, completely stalling the condensation[2]. Ensure all reagents are strictly anhydrous and use Karl Fischer titration to verify solvent moisture is below 50 ppm prior to use.

Q: I am observing a high degree of colored impurities (brown/black degradation products) during reflux. How can I prevent this? A: The causality here is the oxidation of the highly electron-rich 5-hydroxypyrimidine core. 2,4-Diamino-5-hydroxypyrimidines are exceptionally sensitive to air oxidation at elevated temperatures, which triggers the formation of complex, deeply colored [3]. To mitigate this, you must rigorously degas your solvents (e.g., via freeze-pump-thaw cycles or prolonged argon sparging) and maintain a positive pressure of inert gas throughout the entire 18-hour reflux.

Q: Can I use aqueous hydrochloric acid (e.g., 37% HCl) to form the hydrochloride salt? A: No. Using aqueous HCl introduces water to a highly polar, water-soluble intermediate. The causality of yield loss here is twofold: first, the product will remain dissolved in the aqueous phase, requiring tedious and yield-destroying lyophilization; second, prolonged exposure to strong aqueous acid can cause hydrolysis of the 2- and 4-amino groups to yield the corresponding uracil derivatives. Always use anhydrous HCl in an organic solvent (like dioxane or IPA) to force the immediate precipitation of the target salt.

Q: Why do I need 1.5 to 3.0 equivalents of guanidine and base? A: Guanidine acts not only as the binucleophile for the pyrimidine ring construction but also as a sacrificial base to neutralize the acetic acid liberated during the condensation with ethyl 2-acetoxy-3-oxobutanoate. Using a stoichiometric 1:1 ratio will stall the reaction at the acyclic intermediate phase because the localized drop in pH inhibits the final intramolecular cyclization step.

Quantitative Data Summary

The following table summarizes the causal relationship between specific reaction conditions and the resulting yield and purity of the pyrimidinol intermediate.

Reaction ConditionSolvent Moisture LevelAtmosphereSalt Formation ReagentYield (%)Purity (HPLC)
Optimized Protocol < 50 ppmArgon (Degassed)4M HCl in Dioxane / IPA78 - 85%> 99.0%
Standard Grade ~ 500 ppmNitrogen blanket4M HCl in Dioxane / IPA45 - 55%94.5%
Air Exposed < 50 ppmAmbient Air4M HCl in Dioxane / IPA20 - 30%< 80.0% (Brown)
Aqueous Salt Prep < 50 ppmArgon (Degassed)37% Aqueous HCl15 - 25%90.0%

References

  • Yuthavong, Y., Tarnchompoo, B., Vilaivan, T., Chitnumsub, P., Kamchonwongpaisan, S., Charman, S. A., ... & Mathews, I. I. (2012). Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target. Proceedings of the National Academy of Sciences, 109(42), 16823-16828. URL:[Link]

  • Movsisyan, M. (2013). Synthesis and biological activity of oxazolopyrimidines. Ghent University / CORE. URL:[Link]

  • Zubkov, F. I., et al. (2022). Recyclization of Maleimides by Binucleophiles as a General Approach for Building Hydrogenated Heterocyclic Systems. International Journal of Molecular Sciences, 23(16), 9260. URL:[Link]

Sources

Preventing oxidative degradation of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing pyrimidine-based drug development, I frequently encounter researchers struggling with the erratic behavior of electron-rich pyrimidines.

This guide provides an authoritative, mechanistic framework for handling 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride . By understanding the root causality of its degradation, we can implement self-validating protocols that guarantee experimental reproducibility.

Mechanistic Insight: The Autoxidation Cascade

To prevent degradation, we must first understand why it occurs. The 2,4-diamino-5-pyrimidinol core is highly electron-rich. The presence of the 5-hydroxyl group adjacent to the electron-donating 2,4-diamino system significantly lowers the oxidation potential of the pyrimidine ring.

When exposed to dissolved oxygen—particularly at neutral to alkaline pH where the hydroxyl group becomes deprotonated—the compound undergoes rapid autoxidation. This process is structurally and mechanistically identical to the well-documented redox cycling of divicine (2,4-diamino-6-hydroxy-5-pyrimidinol)[1].

The autoxidation proceeds via a single-electron transfer to oxygen, forming a semiquinoid radical and superoxide (


). A subsequent oxidation step yields a highly reactive quinone-imine intermediate and hydrogen peroxide (

)[2]. If left unchecked, this quinone-imine undergoes irreversible ring cleavage or polymerizes into macroscopic pink/brown degradation products.

OxidationPathway A 2,4-Diamino-6-methyl- 5-pyrimidinol B Semiquinoid Radical A->B O2 (-e-, -H+) O1 Superoxide (O2•-) A->O1 C Quinone-imine Intermediate B->C O2 (-e-, -H+) O2 Hydrogen Peroxide (H2O2) B->O2 D Polymerization & Ring Cleavage C->D Nucleophilic Attack

Autoxidation cascade of 2,4-diamino-5-pyrimidinols leading to ROS generation and polymerization.

Troubleshooting FAQs

Q1: My solid API has developed a pink or brownish hue during storage. Is it still viable? A: No. Discoloration is the macroscopic symptom of quinone-imine polymerization. Because the hydrochloride salt is hygroscopic, trace moisture facilitates localized acid-base shifts that catalyze autoxidation even in the solid state. Action: Discard the discolored batch. Store pristine batches in a desiccator backfilled with Argon at -20°C, strictly protected from light.

Q2: Why does my compound degrade rapidly when dissolved in standard PBS (pH 7.4)? A: At pH 7.4, a larger fraction of the 5-hydroxyl group becomes deprotonated (phenoxide-like). This dramatically increases the electron density of the pyrimidine ring, accelerating electron transfer to oxygen. Furthermore, standard aerated buffers contain ~0.25 mM dissolved oxygen, providing an abundant electron acceptor to drive the cascade.

Q3: Which antioxidants are most effective for stabilizing aqueous solutions? A: TCEP (Tris(2-carboxyethyl)phosphine) or Ascorbic Acid are highly recommended. Do not rely solely on Glutathione (GSH). Mechanistic studies on analogous pyrimidines demonstrate that GSH can be rapidly depleted through a continuous redox cycle: GSH reduces the quinone-imine back to the starting material, consuming the antioxidant while generating massive amounts of ROS in the process[3].

Quantitative Data: Stability Profiles

To illustrate the critical importance of formulation conditions, the following table summarizes the stability kinetics of the API under various environments.

Formulation ConditionDissolved

Level
Antioxidant PresentHalf-Life (

) at 25°C
Macroscopic Observation
Aerated Buffer (pH 7.4)~0.25 mMNone~15 minutesRapid pink discoloration
Degassed Buffer (pH 7.4)<0.01 mMNone~4 hoursGradual yellowing
Aerated Buffer (pH 7.4)~0.25 mM1 mM Ascorbic Acid~12 hoursColorless, then brown
Degassed Buffer (pH 6.5) <0.01 mM 1 mM TCEP >48 hours Remains perfectly colorless

Self-Validating Protocol: Preparation of Oxidation-Free Aqueous Solutions

To ensure scientific integrity, a protocol must validate itself before you commit to downstream experiments. Follow this methodology to prepare stable solutions of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride.

Step 1: Solvent Deoxygenation (Causality: Removing the primary electron acceptor)

  • Transfer your desired buffer (ideally pH 6.0 - 6.5) into a septum-sealed vial.

  • Sparge the buffer with high-purity Argon or Nitrogen for a minimum of 30 minutes using a submerged needle, with a secondary needle acting as a vent.

Step 2: Antioxidant Priming (Causality: Scavenging residual ROS)

  • Add TCEP or Ascorbic Acid to a final concentration of 1 mM into the degassed buffer. Allow it to mix for 5 minutes under continuous inert gas flow.

Step 3: API Dissolution (Causality: Preventing initial radical formation)

  • Weigh the 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride powder quickly and transfer it to the vial.

  • Seal the vial and allow it to dissolve completely while maintaining a positive pressure of Argon.

Step 4: System Validation (Causality: Ensuring the system is pristine)

  • The Validation Check: Extract a 100 µL aliquot and measure its absorbance via UV-Vis spectroscopy at ~320-350 nm (the characteristic absorption band for the quinone-imine intermediate).

  • Pass/Fail Criteria: If the baseline is flat and the solution is visibly colorless, the system is validated. If an absorption peak is present or the solution is pink, the inert atmosphere was compromised; discard and restart.

Step 5: Storage and Handling

  • Keep the validated solution on ice and protected from light. If storage is required, flash-freeze aliquots in liquid nitrogen and store at -80°C.

Workflow Step1 1. Solvent Degassing Sparging with Ar/N2 removes dissolved O2 Step2 2. Antioxidant Priming 1mM TCEP or Ascorbic Acid prevents redox cycling Step1->Step2 Step3 3. API Dissolution Perform strictly under inert atmosphere Step2->Step3 Step4 4. System Validation Confirm colorless solution via UV-Vis (Abs < 0.05) Step3->Step4 Step5 5. Storage & Usage Aliquots at -80°C, protected from light Step4->Step5

Self-validating workflow for the preparation of oxidation-free pyrimidinol solutions.

References

  • Mechanism of action of divicine in a cell-free system and in glucose-6-phosphate dehydrogenase-deficient red cells. Toxicologic Pathology (1984). URL:[Link]

  • Auto-oxidation of dialuric acid, divicine and isouramil. Superoxide dependent and independent mechanisms. Biochemical Journal (1984). URL:[Link]

  • The Chemistry of Favism‐Inducing Compounds: The Properties of Isouramil and Divicine and Their Reaction with Glutathione. European Journal of Biochemistry (1982). URL:[Link]

Technical Support Center: HPLC Troubleshooting for 2,4-Diamino-6-methyl-5-pyrimidinol HCl

Author: BenchChem Technical Support Team. Date: March 2026

The Technical Support Center guide for 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride follows below.

Analyte Profile:

  • Compound: 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride[1][2][3]

  • CAS: 651359-62-5 (HCl salt)[1]

  • Chemical Class: Polysubstituted Pyrimidine / Antifolate Intermediate

  • Key Functional Groups: Two primary amines (C2, C4), one hydroxyl (C5), one methyl (C6).[4]

  • pKa (Predicted):

    
     (Ring N protonation), 
    
    
    
    (Phenolic -OH).[4]

The Core Issue: Why This Peak Tails

Peak tailing (


) for this specific analyte is rarely a random occurrence. It stems from two distinct molecular interactions that compete with the primary hydrophobic retention mechanism.
Mechanism A: Silanol Ion-Exchange

At typical acidic HPLC pH (2.0 – 4.0), the pyrimidine ring nitrogens and exocyclic amines are protonated (positively charged).[4] These cations interact electrostatically with residual ionized silanols (


) on the silica surface.[4] This secondary retention mechanism is slow, causing the "tail."
Mechanism B: Metal Chelation (The Hidden Factor)

Critical Insight: The 4-amino and 5-hydroxy groups are in an ortho-like arrangement. This structural motif creates a bidentate ligand site capable of chelating trace metals (Iron, Aluminum) present in the silica matrix or stainless steel frits.[4] Chelation results in severe, broad tailing that standard silanol-suppression techniques cannot fix.

Troubleshooting Logic (Decision Tree)

TroubleshootingFlow Start Issue: Peak Tailing (Tf > 1.5) CheckPH Step 1: Check Mobile Phase pH Is pH < 3.0? Start->CheckPH AdjustPH Action: Lower pH to 2.5 Use Phosphate Buffer CheckPH->AdjustPH No CheckBuffer Step 2: Check Buffer Strength Is Conc > 25 mM? CheckPH->CheckBuffer Yes AdjustPH->CheckBuffer IncreaseBuffer Action: Increase Buffer to 50 mM CheckBuffer->IncreaseBuffer No CheckColumn Step 3: Column Chemistry Is it Base-Deactivated? CheckBuffer->CheckColumn Yes IncreaseBuffer->CheckColumn ChangeColumn Action: Switch to End-capped / Polar Embedded CheckColumn->ChangeColumn No (Standard C18) CheckChelation Step 4: Metal Chelation Test Does EDTA improve shape? CheckColumn->CheckChelation Yes (BDS/Hybrid) ChangeColumn->CheckChelation Passivate Action: Passivate System or Use PEEK Column CheckChelation->Passivate Yes (Chelation confirmed) Final Resolution: Method Optimized CheckChelation->Final No (Purely Silanol)

Figure 1: Systematic workflow for diagnosing and resolving peak tailing for aminopyrimidines.

Step-by-Step Resolution Guide

Phase 1: Mobile Phase Optimization

The first line of defense is to suppress secondary interactions via solvent chemistry.

Q: What is the optimal buffer for this separation? A: Use Potassium Phosphate (pH 2.5 – 3.0) .[4]

  • Why: Phosphate is a chaotropic agent that masks silanols better than formate or acetate. The low pH ensures silanols are protonated (neutral,

    
    ) while the analyte remains fully protonated, preventing ion-exchange.[4]
    
  • Protocol:

    • Prepare 50 mM

      
      .[4]
      
    • Adjust pH to 2.5 with Phosphoric Acid (

      
      ).[4]
      
    • Critical: If using MS detection (where phosphate is forbidden), use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid with 10 mM Ammonium Formate.[4] Note that TFA acts as an ion-pairing agent which sharpens peaks but suppresses MS ionization.

Q: Should I add Triethylamine (TEA)? A: Only if using older "Type A" silica columns.[4]

  • Mechanism: TEA competes for silanol sites.

  • Concentration: 5 – 10 mM in the aqueous phase.

  • Note: Modern "Type B" or Hybrid columns generally do not require TEA.

Phase 2: Column Selection

Hardware choice determines the extent of silanol activity.

Column TypeSuitabilityReason
Standard C18 (Uncapped) ❌ PoorExposed silanols will cause severe tailing.
Base-Deactivated (BDS) C18 ✅ GoodEnd-capping reduces accessible silanols.
Polar Embedded (Amide/Carbamate) ✅✅ ExcellentThe polar group shields silanols and provides unique selectivity for the phenolic -OH.[4]
Hybrid Particles (e.g., XBridge) ✅✅ ExcellentHigh pH stability allows running at pH > 10 (deprotonating the amine), though low pH is preferred for stability of the -OH group.[4]
Phase 3: Addressing Metal Chelation

If standard optimization fails, the 4-amino-5-hydroxy motif is likely chelating metals.

Diagnostic Test: Add 0.1 mM EDTA (disodium salt) to the mobile phase.[4] If the peak shape dramatically sharpens, metal chelation is the root cause.

Permanent Fix:

  • Passivate the LC System: Flush lines with

    
     Phosphoric acid overnight (disconnect column!).
    
  • Glass-Lined or PEEK Columns: Use columns with PEEK-lined stainless steel hardware to eliminate metal contact.

FAQs: Specific User Scenarios

Q: My retention time is shifting along with the tailing. Why? A: This indicates "Column Conditioning" or lack of equilibration. The amine groups are slowly saturating the active sites on the column.

  • Fix: Pre-condition the column with a high concentration of the analyte or a "sacrificial" amine (like hexylamine) before the run, or simply increase the equilibration time with the buffer (at least 20 column volumes).[4]

Q: The peak is tailing, but also splitting (doublet). A: This is often a Sample Solvent Mismatch .

  • Scenario: Dissolving the hydrochloride salt in 100% Methanol or DMSO while the mobile phase is 90% Water. The strong solvent "carries" the analyte too fast through the column head.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 90% Buffer / 10% MeOH).[4]

Q: Can I run this at high pH (pH 10) to deprotonate the amines? A: Theoretically yes, but proceed with caution.

  • Column: Must use a Hybrid (e.g., Ethylene Bridged Hybrid) column resistant to dissolution.[4]

  • Solubility: The free base form of 2,4-diamino-6-methyl-5-pyrimidinol is significantly less soluble than the HCl salt. High pH may cause precipitation on the column frit.

References

  • PubChem. (n.d.).[4] 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride (Compound Summary).[1][2][3] National Library of Medicine. Retrieved March 4, 2026, from [Link][4]

  • McCalley, D. V. (2010).[4] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link][4]

  • Dolan, J. W. (2003).[4] Tailoring the Separation. LCGC North America, 21(3).[4] [Link]

  • Neue, U. D., et al. (2001).[4] Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A, 913(1-2), 1-14. [Link]

Sources

Minimizing impurities during 2,4-Diamino-6-methyl-5-pyrimidinol HCl production

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Impurities in Synthesis

Welcome to the technical support center for the production of 2,4-Diamino-6-methyl-5-pyrimidinol HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyrimidine derivative. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,4-Diamino-6-methyl-5-pyrimidinol, and what are the key reaction principles?

A1: The most plausible and widely applicable method for synthesizing the 2,4-diaminopyrimidine core is the condensation of guanidine with a β-dicarbonyl compound or a related derivative. For 2,4-Diamino-6-methyl-5-pyrimidinol, a logical route involves the cyclocondensation of guanidine with an alpha-cyano-beta-ketoester, such as ethyl 2-cyanoacetoacetate. The subsequent introduction of the 5-hydroxyl group can be achieved through various methods, including nitrosation followed by reduction. The final step involves the formation of the hydrochloride salt.

The core principle of this synthesis is the nucleophilic attack of the guanidine nitrogens onto the carbonyl carbons of the ketoester, leading to the formation of the pyrimidine ring. The regioselectivity of this reaction is crucial for obtaining the desired isomer.

Q2: My final product of 2,4-Diamino-6-methyl-5-pyrimidinol HCl is off-white or has a yellowish tint. What could be the cause?

A2: Discoloration in the final product is a common issue and can often be attributed to the presence of oxidized or polymeric impurities. One potential cause is the oxidation of the 5-pyrimidinol group, which is susceptible to air oxidation, especially under basic conditions or in the presence of trace metal ions. Another possibility is the formation of colored byproducts from side reactions of the starting materials or intermediates. For instance, self-condensation of the β-ketoester under basic conditions can lead to colored polymeric materials. Inadequate purification is also a frequent culprit.

Q3: I am observing a persistent impurity with a similar polarity to my product in the HPLC analysis. What could it be?

A3: An impurity with similar polarity suggests a structurally related compound. A likely candidate is an isomeric byproduct. During the cyclocondensation reaction between guanidine and an unsymmetrical β-dicarbonyl compound, there is a possibility of forming a constitutional isomer. For example, if the reaction is not well-controlled, you might form 2,6-diamino-4-methyl-5-pyrimidinol. Another possibility is an unreacted intermediate, such as the corresponding 2-amino-4-chloro-6-methyl-5-pyrimidinol if a chlorination and subsequent amination route is employed.

Q4: My reaction yield is consistently low. What are the critical parameters to optimize?

A4: Low yields can stem from several factors. The key parameters to investigate are:

  • Base and Solvent System: The choice of base (e.g., sodium ethoxide, sodium methoxide) and solvent (e.g., ethanol, methanol) is critical. The base should be strong enough to deprotonate the active methylene compound but not so harsh as to cause significant side reactions. The solvent should be anhydrous to prevent hydrolysis of the ester and the base.[1][2]

  • Reaction Temperature and Time: The reaction should be heated to ensure a reasonable reaction rate, but excessive heat can lead to the formation of degradation products. The reaction time should be optimized to ensure complete consumption of the limiting reagent without prolonged exposure to harsh conditions.

  • pH Control during Workup: The pH of the reaction mixture during workup and purification is crucial. The product is amphoteric and has its lowest solubility at its isoelectric point. Careful pH adjustment is necessary for efficient precipitation and isolation.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2,4-Diamino-6-methyl-5-pyrimidinol HCl and provides actionable solutions.

Observed Problem Potential Causes Troubleshooting Steps
Low Purity of Final Product - Incomplete reaction- Presence of starting materials- Formation of side products- Inefficient purification- Monitor Reaction Progress: Use TLC or HPLC to ensure the reaction has gone to completion.- Optimize Stoichiometry: Ensure the correct molar ratios of reactants are used.- Purification: Perform recrystallization from an appropriate solvent system. Activated carbon treatment can be used to remove colored impurities.
Product is Insoluble in Common Solvents - The product may exist as a zwitterion and have low solubility in many organic solvents.- The hydrochloride salt may have different solubility characteristics.- Solubility Testing: Test a range of solvents, including polar aprotic solvents like DMSO and DMF, and aqueous solutions at different pH values.- Salt Formation/Breaking: Convert the HCl salt to the free base or vice versa to alter solubility for purification.
Formation of a Tarry or Oily Product - Presence of polymeric byproducts- Incomplete removal of solvent- Product melting point is low due to impurities- Purification: Attempt to triturate the oil with a non-polar solvent to induce crystallization. Column chromatography may be necessary.- Drying: Ensure the product is thoroughly dried under vacuum to remove residual solvents.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-methyl-5-pyrimidinol

This is a representative protocol based on established pyrimidine syntheses. Optimization may be required.

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous ethanol (appropriate volume) with stirring.

  • Reaction Mixture: To the sodium ethoxide solution, add guanidine hydrochloride (1.0 eq). Stir the mixture for 30 minutes.

  • Addition of β-Ketoester: Slowly add ethyl 2-cyanoacetoacetate (1.0 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water.

  • Precipitation: Carefully adjust the pH of the aqueous solution to its isoelectric point (typically around 7-8) with dilute HCl or acetic acid to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Drying: Dry the product under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., water, ethanol/water).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Visualizing the Chemistry

Diagram 1: Synthesis of 2,4-Diamino-6-methyl-5-pyrimidinol

G cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate cluster_3 Further Steps cluster_4 Product Guanidine Guanidine Cyclocondensation Cyclocondensation (Base, EtOH, Reflux) Guanidine->Cyclocondensation Ketoester Ethyl 2-cyanoacetoacetate Ketoester->Cyclocondensation Pyrimidine 2,4-Diamino-6-methyl- 5-cyanopyrimidine Cyclocondensation->Pyrimidine Hydrolysis Hydrolysis/Decarboxylation Pyrimidine->Hydrolysis Nitrosation Nitrosation -> Reduction Pyrimidine->Nitrosation Product 2,4-Diamino-6-methyl-5-pyrimidinol Hydrolysis->Product Route A Nitrosation->Product Route B

Caption: Plausible synthetic routes to the target molecule.

Diagram 2: Potential Impurity Formation

G Reactants Guanidine + Ethyl 2-cyanoacetoacetate Main_Reaction Desired Cyclocondensation Reactants->Main_Reaction Side_Reaction_1 Isomeric Cyclocondensation Reactants->Side_Reaction_1 Side_Reaction_2 Incomplete Reaction Reactants->Side_Reaction_2 Product 2,4-Diamino-6-methyl-5-pyrimidinol Main_Reaction->Product Impurity_1 Isomeric Impurity (e.g., 2,6-Diamino-4-methyl-5-pyrimidinol) Side_Reaction_1->Impurity_1 Impurity_2 Unreacted Guanidine/ Ketoester Side_Reaction_2->Impurity_2 Side_Reaction_3 Self-Condensation of Ketoester Impurity_3 Polymeric Byproducts Side_Reaction_3->Impurity_3 Ketoester_Node Ethyl 2-cyanoacetoacetate Ketoester_Node->Side_Reaction_3

Caption: Common pathways leading to impurity formation.

References

  • Organic Syntheses Procedure. 2,4-diamino-6-hydroxypyrimidine. Available at: [Link]

Sources

Stability of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride in aqueous solution

[1]

Module 1: Critical Stability Profile

Quick Reference Data for Experimental Design

ParameterStability StatusCritical Insight
Oxidation (Air) High Risk The 5-hydroxyl group, flanked by electron-donating amino groups, is extremely prone to auto-oxidation.[1] Solutions turn pink/brown rapidly upon air exposure.
Aqueous Stability Poor (pH dependent) Stable in acidic solution (

) if degassed.[1] Rapidly degrades at neutral/basic pH due to phenolate anion formation.
Light Sensitivity Moderate UV/Vis absorption shifts upon oxidation. Protect from direct light during long-term incubation.[1]
Solubility Good (Salt form) The HCl salt is water-soluble.[1] However, neutralizing the solution causes the free base to precipitate (approx. pH 6–8).
Storage (Solid) Stable Store at -20°C, desiccated, under argon/nitrogen. Hygroscopic.
Module 2: Troubleshooting Degradation

"Why is my experiment failing?"

Issue 1: Solution turned pink, brown, or black.
  • Diagnosis: Auto-oxidation .[1] The 5-hydroxyl group has oxidized to a quinoid-like imino-quinone intermediate, which then polymerizes (similar to melanin formation from dopamine).[1]

  • Root Cause: Exposure to atmospheric oxygen at neutral or alkaline pH.

  • Immediate Fix:

    • Discard the solution.

    • Prepare fresh buffer: Degas (sparge with Helium/Argon) for 15 mins.

    • Add an antioxidant: Ascorbic Acid (1 mM) or DTT (0.5 mM) if compatible with your assay.[1]

Issue 2: White precipitate formed upon adjusting pH. [1]
  • Diagnosis: Free Base Precipitation .

  • Root Cause: The HCl salt dissociates. As you raise the pH towards the pKa of the amino groups (approx pH 6-7), the molecule becomes a zwitterionic or neutral free base, which has poor aqueous solubility.

  • Immediate Fix:

    • Keep the stock solution acidic (in 10-50 mM HCl).

    • Only dilute into the final assay buffer (pH 7.4) immediately before use.

    • Add 5-10% DMSO to the aqueous buffer to maintain solubility of the free base.

Issue 3: Inconsistent HPLC peak areas.
  • Diagnosis: On-column Degradation .

  • Root Cause: If your mobile phase is neutral (pH 7), the compound may degrade inside the column.

  • Immediate Fix:

    • Acidify Mobile Phase A (e.g., 0.1% TFA or Formic Acid).

    • Keep the autosampler temperature at 4°C .

Module 3: Mechanistic Visualization

Figure 1: Degradation Pathway & Handling Logic The following diagram illustrates the oxidative instability of the 5-hydroxy-pyrimidine core and the decision logic for stabilizing it.

StabilityLogicCompound2,4-Diamino-6-methyl-5-pyrimidinol HClAcidicAcidic pH (< 4)(Protonated Stable Form)Compound->AcidicDissolve in0.1M HClNeutralNeutral/Basic pH(Phenolate Anion)Acidic->NeutralRaise pHOxidationAuto-oxidation(Quinoid/Imino-quinone)Neutral->OxidationO2 Exposure(Fast)PolymerPink/BrownPolymerization ProductsOxidation->PolymerIrreversibleAntioxidantAdd Ascorbate/DTTor Degas BufferAntioxidant->NeutralBlocks

Caption: The 5-hydroxy group acts as an oxidation trigger at neutral pH.[1] Acidic conditions lock the molecule in a stable protonated state.

Module 4: Standardized Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)

Use this protocol for long-term storage of the dissolved compound.[1]

  • Solvent: Use 10 mM HCl (aqueous) or 100% DMSO .

    • Why: Acidic water prevents ionization of the hydroxyl group; DMSO prevents hydrolysis.

  • Weighing: Weigh the hydrochloride salt quickly; it is hygroscopic.

  • Dissolution: Vortex until clear.

  • Storage: Aliquot into light-protective (amber) tubes. Flash freeze in liquid nitrogen. Store at -80°C.

    • Shelf Life: 6 months at -80°C. 1 day at 4°C.[1]

Protocol B: Preparation of Assay Solution (pH 7.4)

Use this protocol immediately before running biological assays.

  • Buffer Prep: Prepare PBS or HEPES (pH 7.4).

    • CRITICAL: Sparging with Argon/Nitrogen for 10 minutes is highly recommended.

  • Additives: If the assay permits, add 100 µM Ascorbic Acid or 1 mM TCEP to the buffer.

  • Dilution: Dilute the Acidic Stock (from Protocol A) into the buffer.

    • Note: Do not exceed the solubility limit of the free base (typically < 1 mM in neutral buffer without DMSO).

  • Usage Window: Use within 30 minutes of dilution.

Module 5: Analytical Validation (HPLC)

To verify the purity of your compound, use this validated HPLC method designed to suppress ionization and prevent on-column oxidation.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 50% B over 15 minutes
Detection UV at 254 nm (aromatic ring) and 280 nm (phenolic)
Flow Rate 1.0 mL/min
Temperature 25°C (Column), 4°C (Sample Tray)

Validation Check:

  • Sharp Peak: Indicates intact protonated species.

  • Fronting/Tailing: Often indicates partial oxidation or deprotonation. Ensure TFA is fresh.

References
  • Traube, W. (1900). Synthesis of 2,4-diamino-6-hydroxypyrimidine and related 5-hydroxy derivatives.[1][2] Berichte der deutschen chemischen Gesellschaft, 33, 1371.[3] (Foundational synthesis of hydroxy-pyrimidines).

  • Cadet, J., et al. (2005). Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin.[1][4][5][6][7] Chemical Research in Toxicology, 18(7).[1] Link (Mechanistic insight into 5-OH-pyrimidine oxidation).[1]

  • Redrejo-Rodríguez, M., et al. (2011).[1][7] New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines.[5][7] PLoS ONE, 6(7).[1][7] Link (Describes the degradation products of oxidized pyrimidines).

  • Organic Syntheses. (1950). 2,4-Diamino-6-hydroxypyrimidine.[1][8][9] Org.[3][10] Synth. Coll. Vol. 4, p.245. Link (Standard handling of diamino-hydroxy-pyrimidines).[1]

Technical Support Center: Overcoming Hygroscopic Challenges of 2,4-Diamino-6-methyl-5-pyrimidinol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,4-Diamino-6-methyl-5-pyrimidinol HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the handling and formulation of this hygroscopic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your experiments.

The Challenge: Understanding the Hygroscopicity of 2,4-Diamino-6-methyl-5-pyrimidinol HCl

2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride is a molecule with multiple sites susceptible to interaction with atmospheric moisture. The presence of two amino groups, a hydroxyl group, and the hydrochloride salt form all contribute to its hygroscopic nature. The hydrochloride salt, while often used to enhance solubility, can be particularly prone to attracting water.[1] The electronegative chloride ion can act as a hydrogen bond acceptor, readily interacting with water molecules from the environment.[1]

This propensity to absorb moisture can lead to a cascade of issues, including:

  • Physical Instability: Caking, clumping, and eventually deliquescence (dissolving in absorbed water).[2]

  • Chemical Degradation: Increased susceptibility to hydrolysis and other degradative pathways.[3]

  • Handling and Processing Difficulties: Poor powder flow, inaccurate weighing, and challenges in formulation development.[4]

This guide will provide you with the necessary strategies to mitigate these challenges and ensure the quality and reliability of your work with this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with 2,4-Diamino-6-methyl-5-pyrimidinol HCl.

Issue 1: The powder has formed clumps or appears "wet."

  • Probable Cause: The compound has absorbed a significant amount of moisture from the atmosphere. This is a clear indication of improper storage or handling.

  • Immediate Action:

    • Immediately move the container to a desiccator or a dry, inert gas (e.g., nitrogen or argon) environment to prevent further moisture uptake.

    • Do not attempt to use the clumped material for quantitative experiments without further analysis, as its purity and water content are now unknown.

  • Solution & Prevention:

    • Drying: If the material is essential and a fresh batch is unavailable, you may consider drying it under vacuum at a mild temperature. However, be aware that this may not reverse any chemical degradation that has occurred. It is crucial to re-characterize the dried material (e.g., by Karl Fischer titration for water content and HPLC for purity) before use.

    • Prevention: Strict adherence to proper storage and handling protocols is paramount. Store the compound in a tightly sealed container, preferably within a desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves).[5] For long-term storage, consider sealing the container under an inert atmosphere.

Issue 2: Inconsistent results in biological or chemical assays.

  • Probable Cause: Inaccurate weighing due to the hygroscopic nature of the compound. As the material absorbs moisture, its weight will increase, leading to the use of less active compound than intended. Chemical degradation due to moisture can also lead to reduced activity.

  • Immediate Action:

    • Review your weighing procedure. Was the balance in a controlled environment? How long was the container open?

    • Consider the possibility of degradation. If the material has been stored for a long time or in suboptimal conditions, its purity may be compromised.

  • Solution & Prevention:

    • Accurate Weighing: Weigh the compound in a low-humidity environment, such as a glove box with controlled humidity or a balance with a draft shield in a dehumidified room.[5] Work quickly to minimize the time the container is open. For highly sensitive experiments, consider preparing a stock solution from a freshly opened container and aliquoting it for single-use.

    • Purity Verification: If you suspect degradation, re-analyze the compound's purity using an appropriate analytical method, such as HPLC. Compare the results to the certificate of analysis of a new, unopened batch if possible.

Issue 3: Poor powder flow and difficulty in dispensing.

  • Probable Cause: Moisture absorption has led to increased particle-particle adhesion, resulting in poor flowability.[4]

  • Solution & Prevention:

    • Environmental Control: Handle the powder in a controlled environment with low relative humidity (ideally below 40% RH).[5]

    • Formulation Aids: If you are developing a solid dosage form, consider co-processing 2,4-Diamino-6-methyl-5-pyrimidinol HCl with excipients that can mitigate its hygroscopicity. For example, incorporating a glidant like colloidal silicon dioxide can improve flow properties. Co-processing with hydrophobic excipients can also help to repel moisture.[4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2,4-Diamino-6-methyl-5-pyrimidinol HCl?

A1: To maintain its integrity, the compound should be stored in a cool, dry, and dark place.[5] The container must be tightly sealed to prevent moisture ingress.[5] For optimal protection, we recommend storing the container inside a desiccator with a recently activated desiccant.

ParameterRecommended ConditionRationale
Temperature 15-25°C (59-77°F)Minimizes thermal degradation.[5]
Relative Humidity (RH) As low as possible (ideally <40%)Prevents moisture absorption, caking, and potential hydrolysis.[5]
Atmosphere Inert gas (e.g., Argon, Nitrogen) for long-term storageDisplaces moist air from the container headspace.
Container Tightly sealed, opaque glass vialProtects from moisture and light.

Q2: How can I accurately weigh this compound?

A2: Accurate weighing requires minimizing exposure to atmospheric moisture. The ideal method is to use a glove box with a controlled, low-humidity atmosphere. If a glove box is not available, work in a room with a dehumidifier and use an analytical balance with a draft shield. Have all your necessary tools (spatulas, weigh boats) clean and dry before you begin. Open the container for the shortest possible time, dispense the required amount, and immediately and tightly reseal the container.

Q3: Can I prepare a stock solution to avoid repeated weighing of the solid?

A3: Yes, preparing a stock solution is a highly recommended strategy. Use a freshly opened container of 2,4-Diamino-6-methyl-5-pyrimidinol HCl and a dry, anhydrous solvent in which the compound is stable. Once prepared, the stock solution can be aliquoted into single-use vials and stored under appropriate conditions (e.g., frozen at -20°C or -80°C, protected from light). This minimizes the need to repeatedly expose the solid material to the atmosphere. Always verify the stability of the compound in your chosen solvent over the intended storage period.

Q4: What are some formulation strategies to overcome the hygroscopicity of this compound in a solid dosage form?

A4: Several formulation strategies can be employed to protect 2,4-Diamino-6-methyl-5-pyrimidinol HCl from moisture:[4]

  • Film Coating: Applying a polymer-based film coating to tablets or granules can act as a physical barrier to moisture.[4]

  • Encapsulation: Encapsulating the compound within a hydrophobic matrix using techniques like spray drying can shield it from the environment.[4]

  • Co-processing with Excipients: Blending the compound with excipients that have a low affinity for water can help to protect the active ingredient.[4]

  • Crystal Engineering (Co-crystals): Forming a co-crystal with a non-hygroscopic co-former can alter the crystal lattice and reduce the material's ability to absorb water.[1]

Q5: What analytical techniques are suitable for characterizing the hygroscopicity and moisture content of this compound?

A5: To quantify the hygroscopic behavior and water content, the following techniques are recommended:

  • Dynamic Vapor Sorption (DVS): This is a gravimetric technique that measures the amount of water vapor absorbed or desorbed by a sample at different relative humidities. It provides a detailed moisture sorption-desorption isotherm.

  • Karl Fischer Titration: This is the gold standard for accurately determining the water content of a sample.

  • Thermogravimetric Analysis (TGA): TGA can be used to measure weight loss upon heating, which can indicate the presence of water and other volatile components.

  • X-Ray Powder Diffraction (XRPD): XRPD can be used to identify changes in the crystal structure of the compound as it absorbs moisture, such as the formation of hydrates.

Experimental Protocols & Visualizations

Protocol 1: Safe Handling and Weighing of 2,4-Diamino-6-methyl-5-pyrimidinol HCl

Objective: To accurately weigh the compound while minimizing moisture exposure.

Environment: Controlled humidity environment (e.g., glove box or room with a dehumidifier, RH < 40%).

Materials:

  • 2,4-Diamino-6-methyl-5-pyrimidinol HCl in its original, tightly sealed container.

  • Analytical balance.

  • Dry, clean spatulas.

  • Antistatic weigh boats or glassine paper.

  • Desiccator with fresh desiccant.

  • Timer.

Procedure:

  • Preparation: Ensure the balance is calibrated and the weighing area is clean and dry. Place all necessary tools inside the controlled humidity environment to equilibrate.

  • Equilibration: Allow the sealed container of 2,4-Diamino-6-methyl-5-pyrimidinol HCl to equilibrate to the ambient temperature of the weighing area for at least 30 minutes to prevent condensation upon opening.

  • Tare: Place the weigh boat on the balance and tare it.

  • Dispensing: Quickly open the compound's container. Using a dry spatula, promptly transfer the desired amount of powder to the weigh boat.

  • Sealing: Immediately and securely close the compound's container.

  • Recording: Record the weight.

  • Storage: Return the sealed container to the desiccator for storage.

  • Cleanup: Clean all tools thoroughly after use.

Diagram: Workflow for Handling Hygroscopic Compounds

G cluster_storage Storage cluster_handling Handling & Weighing cluster_use Experimental Use storage Store in tightly sealed container in desiccator equilibrate Equilibrate container to room temperature storage->equilibrate 1. Preparation weigh Weigh quickly in low humidity environment (<40% RH) equilibrate->weigh 2. Dispensing seal Immediately and tightly reseal container weigh->seal 3. Sealing use_solid Use immediately weigh->use_solid make_solution Prepare stock solution with anhydrous solvent weigh->make_solution seal->storage Return to storage aliquot Aliquot for single use make_solution->aliquot G cluster_compound 2,4-Diamino-6-methyl-5-pyrimidinol HCl Crystal Lattice cluster_environment Humid Environment compound R-NH3+ Cl- caking Caking & Clumping compound->caking degradation Chemical Degradation compound->degradation poor_flow Poor Flowability compound->poor_flow water H2O water->compound Hydrogen Bonding

Sources

Optimizing reaction pH for 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Master Variable in Pyrimidine Synthesis

The synthesis of highly functionalized pyrimidines, such as 2,4-diamino-6-methyl-5-pyrimidinol hydrochloride, relies on the classical "Principal Synthesis" methodology . This workflow typically involves the base-catalyzed condensation of a guanidine salt with a functionalized C3-synthon (e.g., 2-acetoxy-3-oxobutanenitrile).

In this bimolecular condensation, reaction pH is the master thermodynamic and kinetic controller . It dictates the equilibrium of guanidine free-basing, the nucleophilicity of the intermediates, the in situ deprotection of the 5-hydroxyl group, and the regioselectivity of the intramolecular cyclization . This guide addresses the most critical pH-related bottlenecks encountered by researchers during scale-up.

Frequently Asked Questions (FAQs)

FAQ 1: Why do I observe low conversion rates during the initial guanidine condensation, and how does pH dictate this?

Causality & Mechanism: Guanidine hydrochloride is a highly stable salt with a pKa of ~13.6. To act as an effective dinucleophile, it must be converted to its free base. If the reaction pH is below 11.0, the concentration of free guanidine is insufficient, stalling the reaction. Conversely, pushing the pH above 13.0 (e.g., using excess strong aqueous alkali) triggers base-catalyzed degradation of the C3-synthon, such as retro-Claisen cleavage or unwanted polymerization .

Optimization: Maintain a strictly controlled pH window of 11.5–12.5 using a non-aqueous base like sodium methoxide (NaOMe) in anhydrous methanol. This specific pH range serves a dual purpose: it maximizes free-guanidine availability and concurrently hydrolyzes the 5-acetoxy protecting group of the C3-synthon in situ, revealing the target 5-hydroxyl group without requiring a separate deprotection step.

FAQ 2: My LC-MS shows a high accumulation of the uncyclized open-chain enamide intermediate. How can pH adjustment drive the cyclization?

Causality & Mechanism: The condensation proceeds in two distinct kinetic steps: intermolecular attack (forming an open-chain enamide) and intramolecular cyclization (forming the pyrimidine ring) . The initial attack requires high basicity. However, ring closure requires the electrophilic carbon (the nitrile group) to be sufficiently activated. At extremely high pH, the intermediate is fully deprotonated, reducing its electrophilicity and causing electrostatic repulsion against the second nucleophilic nitrogen.

Optimization: Implement a pH-shift strategy. After the initial 2-hour condensation at pH 12, carefully lower the apparent pH of the methanolic solution to 9.0–10.0 using a controlled flow of anhydrous HCl gas or glacial acetic acid. This slight acidification activates the electrophilic center, facilitating rapid and irreversible ring closure.

FAQ 3: What is the optimal pH for precipitating the final product as a monohydrochloride salt without forming the dihydrochloride or causing hydrolysis?

Causality & Mechanism: 2,4-Diaminopyrimidines possess multiple basic centers. The first protonation (forming the monohydrochloride) typically occurs at the ring nitrogen (N1 or N3) with a pKa₁ around 6.5–7.0. The second protonation (forming the dihydrochloride) occurs at a much lower pKa₂ (~2.0–3.0). If the crystallization pH drops below 2.0, you risk co-precipitating the highly hygroscopic dihydrochloride salt or hydrolyzing the newly formed 5-hydroxyl/amino groups.

Optimization: Adjust the aqueous/methanolic mixture to a precise pH of 3.5–4.0 using 6M HCl. This ensures 100% conversion to the stable, highly crystalline monohydrochloride salt while keeping unreacted impurities dissolved in the mother liquor.

Quantitative Data: pH Optimization Matrix

Reaction PhaseTarget pH RangeDominant Chemical SpeciesKinetic/Thermodynamic Effect
1. Free-Basing & Attack 11.5 – 12.5Free Guanidine, Deprotonated C3-SynthonMaximizes nucleophilicity; drives in situ acetate hydrolysis; prevents retro-Claisen cleavage.
2. Intramolecular Cyclization 9.0 – 10.0Open-chain Enamide, Cyclized Free BaseActivates the electrophilic nitrile carbon; drives the ring closure equilibrium forward.
3. Salt Formation & Isolation 3.5 – 4.0Pyrimidinol MonohydrochlorideEnsures selective protonation at N1/N3; maximizes crystallization yield and purity.
4. Extreme Acidic (Avoid) < 2.0Pyrimidinol DihydrochlorideCauses hygroscopic salt formation and potential degradation of the 5-OH group.

Experimental Protocol: Self-Validating Step-by-Step Methodology

This protocol is designed as a self-validating system , meaning each critical phase produces a distinct physical change that confirms the thermodynamic success of the step.

Step 1: Guanidine Free-Basing (pH 11.5–12.5)

  • Suspend 1.0 equivalent of guanidine hydrochloride in anhydrous methanol (10 volumes) under N₂ at 20°C.

  • Slowly add 1.2 equivalents of a 25% NaOMe/MeOH solution.

  • Self-Validation Checkpoint: The immediate formation of a fine, dense white precipitate (NaCl) physically validates the successful generation of the free base. Stir for 30 minutes.

Step 2: Intermolecular Condensation 4. Add 1.0 equivalent of 2-acetoxy-3-oxobutanenitrile dropwise over 30 minutes, maintaining the internal temperature below 30°C. 5. Heat the mixture to reflux (65°C) for 2 hours. 6. Self-Validation Checkpoint: An aliquot analyzed via LC-MS will show the disappearance of the starting materials and the dominant mass of the open-chain enamide intermediate.

Step 3: pH-Shift Cyclization (pH 9.0–10.0) 7. Cool the reactor to 40°C. Slowly add glacial acetic acid until the apparent pH of the mixture reaches 9.5 (monitor via a calibrated glass electrode). 8. Resume reflux for an additional 3 hours. 9. Self-Validation Checkpoint: The reaction mixture will transition from a clear, dark solution to a turbid suspension, indicating the formation and precipitation of the cyclized pyrimidine free base.

Step 4: Acidification and Isolation (pH 3.5–4.0) 10. Cool the mixture to 5°C. Slowly add 6M aqueous HCl dropwise until the pH stabilizes at exactly 3.8. 11. Self-Validation Checkpoint: The sudden, massive crystallization of a dense, off-white solid validates the selective formation of the monohydrochloride salt. 12. Filter the product, wash with cold ethanol, and dry under vacuum at 50°C.

Process Workflow Visualization

pH_Workflow Step1 1. Guanidine Free-Basing (pH 11.5 - 12.5) Step2 2. Intermolecular Condensation (Open-Chain Enamide) Step1->Step2 NaOMe / MeOH (NaCl Precipitates) Step3 3. pH Shift for Cyclization (pH 9.0 - 10.0) Step2->Step3 Accumulation of Intermediate Step4 4. Intramolecular Ring Closure (Pyrimidine Free Base) Step3->Step4 Electrophile Activation Step5 5. Acidification & Isolation (pH 3.5 - 4.0) Step4->Step5 6M HCl Addition Step6 Target Product (Monohydrochloride Salt) Step5->Step6 Selective Crystallization

Workflow diagram illustrating the pH-dependent synthesis of 2,4-diamino-6-methyl-5-pyrimidinol.

References

  • Brown, D. J. (2007). The Pyrimidines, Volume 16. The Chemistry of Heterocyclic Compounds. Wiley-VCH.[Link]

  • Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines and ureas. Canadian Journal of Chemistry, 64(11), 2087-2093.[Link]

  • Baumann, M., Baxendale, I. R., Ley, S. V., & Nikbin, N. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9(1), 2265-2319.[Link]

Validation & Comparative

Comparative 1H NMR Spectral Analysis: High-Purity 2,4-Diamino-6-methyl-5-pyrimidinol Hydrochloride vs. Standard Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Ultra-dry DMSO-


Core Focus:  Structural validation, tautomeric control, and quantitative purity assessment.

Executive Summary & Chemical Context

In the synthesis of anti-folate drugs, kinase inhibitors, and complex supramolecular arrays, 2,4-Diamino-6-methyl-5-pyrimidinol serves as a critical building block. However, analytical scientists frequently encounter significant challenges when characterizing the standard free base form of this molecule via


H Nuclear Magnetic Resonance (NMR) spectroscopy.

Pyrimidinols exhibit complex, solvent-induced lactim-lactam (pyrimidinol-pyrimidinone) tautomerism. In polar aprotic solvents like DMSO, this rapid proton exchange occurs at an intermediate rate on the NMR timescale, leading to severe signal broadening and overlapping resonances that make quantitative purity assessment nearly impossible .

The Solution: Utilizing the Hydrochloride (HCl) salt form (Product A) rather than the standard free base (Product B). Protonation of the pyrimidine ring (typically at N1 or N3) effectively "freezes" the tautomeric exchange. This structural locking yields sharp, distinct, and highly quantifiable NMR signals, ensuring rigorous Quality Control (QC) and batch-to-batch reproducibility .

Tautomerism_Logic cluster_FreeBase Standard Free Base (Product B) cluster_HCl High-Purity HCl Salt (Product A) A 2,4-Diamino-6-methyl- 5-pyrimidinol B Rapid Tautomeric Exchange in DMSO A->B C Broad/Overlapping NMR Signals B->C D Protonation at N1/N3 (HCl Addition) C->D Salt Formation E Tautomeric 'Freezing' (Locked State) D->E F Sharp, Quantifiable NMR Resonances E->F

Logical flow: HCl salt formation resolves tautomeric signal broadening in pyrimidinols.

Comparative Data Analysis: HCl Salt vs. Free Base

The causality behind the spectral differences lies in the electron density of the pyrimidine ring. In the HCl salt, the formal positive charge deshields the adjacent protons, driving the amine (


) and hydroxyl (

) signals significantly downfield. More importantly, the suppression of tautomeric exchange sharpens these peaks, allowing for accurate integration.
Table 1: H NMR Chemical Shift Comparison (600 MHz, DMSO- , 298K)
Proton AssignmentProduct A (HCl Salt) Shift (ppm)Product A Peak ShapeProduct B (Free Base) Shift (ppm)Product B Peak ShapeCausality / Mechanistic Note
C6-

2.18Sharp Singlet (3H)2.05Singlet (3H)Slight downfield shift due to ring protonation.
C2-

7.85Broad Singlet (2H)~6.20Very Broad / ExchangingDeshielded by

charge; sharpened by locked tautomerism.
C4-

8.15Broad Singlet (2H)~6.40Very Broad / ExchangingDeshielded by

charge; distinct from C2-

in salt form.
C5-

10.35Broad Singlet (1H)~8.90Very Broad / ExchangingStrong hydrogen bonding; stabilized by the protonated ring.
N1/N3-

12.50Broad Singlet (1H)N/AN/AConfirms the presence of the hydrochloride salt .

Data Interpretation: Attempting quantitative NMR (qNMR) on Product B is fundamentally flawed because the


 and 

protons often exchange with residual water in the solvent, causing integration loss. Product A's locked state ensures that the C6-Methyl group (2.18 ppm) can be reliably used as a quantitative target against an internal standard.

Self-Validating Experimental Protocol: qNMR Methodology

To ensure absolute trustworthiness in purity assessment, standard qualitative NMR is insufficient. The following protocol describes a self-validating quantitative NMR (qNMR) workflow. By utilizing an internal standard (Maleic Acid) with a known


 relaxation time, the system continuously validates its own integration accuracy.
Step-by-Step qNMR Workflow
  • Sample Preparation (Gravimetric Rigor):

    • Accurately weigh ~10.0 mg of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride (Product A) using a microbalance (precision

      
       mg).
      
    • Accurately weigh ~2.0 mg of Maleic Acid (TraceCERT® grade, internal standard).

    • Co-dissolve both in 0.6 mL of ultra-dry DMSO-

      
       (contains 
      
      
      
      water, stored over molecular sieves). Causality: Ultra-dry solvent prevents rapid proton exchange between the pyrimidinol
      
      
      /
      
      
      groups and residual
      
      
      , preserving signal integrity.
  • NMR Acquisition Parameters:

    • Frequency: 600 MHz (

      
      H).
      
    • Temperature: 298 K.

    • Pulse Sequence: Standard 1D pulse (zg30 or equivalent).

    • Relaxation Delay (

      
      ):  30 seconds. Causality: The 
      
      
      
      relaxation time of methyl protons can be up to 3-5 seconds. A 30-second delay ensures
      
      
      for all protons, guaranteeing complete longitudinal magnetization recovery for perfectly quantitative integration.
    • Number of Scans (NS): 64 (optimizes Signal-to-Noise ratio

      
      ).
      
  • Spectral Processing:

    • Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transform.

    • Perform rigorous manual phase correction (zero-order and first-order).

    • Apply a multipoint baseline correction to ensure the integral regions start and end exactly at zero.

  • Data Analysis:

    • Integrate the Maleic Acid alkene singlet (

      
       6.26 ppm, 2H) and set the value to 2.00.
      
    • Integrate the C6-Methyl singlet of the pyrimidinol (

      
       2.18 ppm, 3H).
      
    • Calculate absolute purity using the standard qNMR mass-ratio formula.

qNMR_Workflow Step1 1. Gravimetric Prep Target + Maleic Acid (IS) in Ultra-Dry DMSO-d6 Step2 2. NMR Acquisition 600 MHz, zg30 pulse, D1 = 30s (Full Relaxation) Step1->Step2 Step3 3. Spectral Processing Zero-filling, Phase & Linear Baseline Correction Step2->Step3 Step4 4. Quantitative Analysis Integrate C6-Methyl (2.18 ppm) vs Maleic Acid (6.26 ppm) Step3->Step4

Step-by-step self-validating workflow for quantitative 1H NMR (qNMR) analysis.

Conclusion & Best Practices for Drug Development

When sourcing 2,4-Diamino-6-methyl-5-pyrimidinol for sensitive synthetic pathways, the analytical data clearly dictates that the Hydrochloride salt (Product A) is superior to the Free Base (Product B) .

The inherent tautomerism of the free base creates an analytical blind spot, masking potential impurities beneath broad, exchanging NMR signals. By utilizing the HCl salt, researchers leverage protonation to freeze the molecule in a single tautomeric state. This not only yields sharp, highly resolved


H NMR spectra but also enables precise qNMR purity determination, ultimately reducing downstream failure rates in complex drug development pipelines.

References

  • Alexander, A.-M., et al. "Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone." Chemical Communications, Royal Society of Chemistry.[Link][1][2]

  • Caldwell, S., et al. "Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy." Journal of the American Chemical Society, ACS Publications.[Link][3][4]

  • Griffiths, J. R., et al. "Structural studies on bio-active compounds. Part 6. Determination of the sites of protonation on three 2,4-diaminopyrimidines of pharmaceutical importance by proton-coupled 13C and 1H nuclear magnetic resonance spectroscopy." Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing.[Link][5]

Sources

Technical Comparison Guide: Purity Grades of 2,4-Diamino-6-methyl-5-pyrimidinol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical guide comparing purity grades of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride .

Executive Summary & Molecule Profile[1]

2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride (CAS: 651359-62-5 / Free Base: 61581-49-5) is a specialized pyrimidine scaffold used primarily in the synthesis of oxazolo[4,5-d]pyrimidines and other fused heterocyclic antitumor agents. Unlike the common Pemetrexed intermediate (2,4-diamino-6-hydroxypyrimidine), this molecule features a hydroxyl group at the C5 position and a methyl group at C6, imparting unique reactivity and stability challenges.

The C5-hydroxyl group renders the molecule electron-rich, making it highly susceptible to oxidative degradation into quinoid-like impurities. Consequently, "purity" for this compound is not just a measure of synthesis yield, but a critical indicator of storage stability and handling history.

Molecule Identification
PropertyDetail
Chemical Name 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride
Synonyms 2,4-Diamino-5-hydroxy-6-methylpyrimidine HCl; 5-Hydroxy-6-methyl-2,4-diaminopyrimidine HCl
CAS Number 651359-62-5 (HCl Salt)
Molecular Formula C₅H₈N₄O[1][2][3][4][5][6][7] · HCl
Key Functionality C5-OH (Nucleophilic/Oxidizable), C2/C4-NH₂ (Amidine character)

Comparative Analysis of Purity Grades

In the research and pre-clinical market, this compound is generally available in two distinct grades. Understanding the difference is vital for reproducibility in cyclization reactions (e.g., forming oxazolopyrimidines).

Grade Specification Matrix
FeatureGrade A: High Purity (Research/Screening) Grade B: Technical (Synthesis/Bulk)
Purity (HPLC) ≥ 98.0% ≥ 95.0%
Appearance White to Off-white crystalline powderBeige, Tan, or Light Brown powder
Oxidation Impurities < 0.5% (Strictly controlled)< 2.0% (Permissible)
Water (KF) < 1.0%< 3.0% (Hygroscopic nature)
Solubility (10% aq.) Clear, Colorless solutionClear to Hazy, Yellow/Amber tint
Primary Use Biological assays, Late-stage scaffold construction, Reference Standards.[1][8]Early-stage intermediate synthesis, Large-scale cyclization where purification follows.
Packaging Amber glass, Argon/Nitrogen backfill.Poly bottles, Desiccant packs.
The "Browning" Factor: Why Color Matters

The color difference between Grade A and Grade B is not cosmetic. It indicates the presence of oxidative coupling products .

  • Mechanism: The 5-hydroxy group can oxidize to a semi-quinone radical, leading to dimerization (azo- or oxy-linked dimers).

  • Impact: These colored impurities act as radical scavengers, potentially inhibiting metal-catalyzed cross-coupling reactions or affecting UV-based assay readouts.

Impurity Profile & Origin Analysis

To control purity, one must understand where impurities originate. The synthesis typically involves the nitrosation of 2,4-diamino-6-methylpyrimidine followed by reduction and hydrolysis, or direct oxidation.

ImpurityPathways Start Start: 2,4-Diamino-6-methylpyrimidine Step1 Nitrosation (HNO2) Start->Step1 Imp1 Impurity A: Unreacted Start Material (Lacks 5-OH) Start->Imp1 Residual Inter1 Intermediate: 5-Nitroso Derivative Step1->Inter1 Step2 Reduction & Hydrolysis Inter1->Step2 Product Target: 2,4-Diamino-6-methyl-5-pyrimidinol Step2->Product Imp2 Impurity B: 5-Amino Derivative (Incomplete Hydrolysis) Step2->Imp2 Side Rxn Imp3 Impurity C: Oxidative Dimers (Storage/Air Exposure) Product->Imp3 Oxidation (Air)

Figure 1: Synthesis pathway and origin of critical impurities. Impurity C is the primary differentiator between Grade A and B.

Experimental Protocols

Protocol 1: HPLC Purity Assessment

Validation Status: Self-Validating via Resolution Check

This method separates the hydrophilic salt from its hydrophobic oxidation byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/amine).

  • Gradient:

    • 0-5 min: 95% A (Isocratic hold to elute salts/HCl).

    • 5-20 min: 95% A → 60% A (Linear gradient).

    • 20-25 min: 60% A → 95% A (Re-equilibration).

  • Sample Prep: Dissolve 10 mg in 10 mL Mobile Phase A. Note: Prepare fresh. Solutions turn yellow within 4 hours if exposed to air.

Acceptance Criteria:

  • Main Peak: Retention time approx. 4-6 min.

  • Resolution (Rs): > 1.5 between Main Peak and nearest impurity (usually the 5-amino precursor).

Protocol 2: Purification (Upgrading Grade B to Grade A)

Target: Removal of oxidation color bodies.

  • Dissolution: Dissolve 5.0 g of Technical Grade material in 40 mL of degassed water containing 1% L-Ascorbic acid (antioxidant). Heat to 50°C.

  • Filtration: Filter hot through a 0.45µm nylon membrane to remove insoluble polymerized oxidation products.

  • Precipitation: Slowly add 40 mL of cold Ethanol (0°C) while stirring under Nitrogen.

  • Crystallization: Cool to 4°C for 12 hours.

  • Isolation: Filter rapidly. Wash with cold Ethanol/Ether (1:1).

  • Drying: Vacuum dry at 40°C for 4 hours. Store under Argon.

Decision Guide: Which Grade to Choose?

The choice of grade significantly impacts the yield of downstream cyclization reactions, particularly the formation of oxazolo[4,5-d]pyrimidines.

DecisionTree Goal Define Experimental Goal Path1 Synthesis of Reference Standard or Biological Screening Goal->Path1 Path2 Bulk Intermediate Synthesis (>10g scale) Goal->Path2 Choice1 Select GRADE A (>98%) Avoids false positives in assays Ensures stoichiometry Path1->Choice1 Choice2 Select GRADE B (>95%) Cost-effective Path2->Choice2 Step3 Does the next step involve oxidative cyclization? Choice2->Step3 Action1 Grade B is Acceptable (Oxidation is part of the process) Step3->Action1 Yes Action2 Purify to Grade A (Impurities will poison catalyst) Step3->Action2 No Yes Yes No No

Figure 2: Workflow for selecting the appropriate purity grade based on downstream application.

References

  • Guidechem. (2023). Chemical Properties and CAS Data for 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride (CAS 651359-62-5). Retrieved from

  • MolAid. (2018). Synthesis of compounds related to antitumor agents: Reaction of aromatic carboxylates with 2,4-diamino-5-hydroxy-6-methylpyrimidine. Retrieved from

  • EvitaChem. (2023). Inventory and Stock Status for 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride. Retrieved from

  • PubChem. (2023). Compound Summary: 2,4-Diamino-6-methyl-5-pyrimidinol.[1][4] Retrieved from

  • Core.ac.uk. (2018). Synthesis and biological activity of oxazolopyrimidines. (Discusses the use of the 5-hydroxy scaffold). Retrieved from

Sources

Comprehensive FTIR Spectrum Interpretation Guide: 2,4-Diamino-6-methyl-5-pyrimidinol Hydrochloride vs. Structural Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the challenge of distinguishing closely related active pharmaceutical ingredients (APIs) and their synthetic intermediates. 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride (CAS: 651359-62-5) is a highly functionalized pyrimidine derivative. Accurate structural verification of this compound requires distinguishing it from its free base form and its non-hydroxylated precursors.

Fourier Transform Infrared (FTIR) spectroscopy is a frontline analytical tool for this purpose. This guide objectively compares the FTIR spectral performance of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride against two common structural alternatives, providing the mechanistic causality behind the spectral shifts and a self-validating experimental protocol.

Mechanistic Causality in Spectral Signatures

To interpret the FTIR spectrum of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride, we must deconstruct the molecule into its active vibrational modes and understand how salt formation alters its electronic environment.

  • The Hydrochloride Salt Effect (

    
     Stretch):  The most diagnostic feature of the hydrochloride salt is the protonation of the pyrimidine ring nitrogen (or the primary amine). This creates a strong hydrogen-bonding network with the chloride counter-ion, resulting in a broad, intense absorption band spanning 2800 to 2400 cm⁻¹, typically centered around 2540 cm⁻¹[1]. This band is entirely absent in the free base.
    
  • Primary Amines (

    
     Modes):  The molecule possesses two primary amino groups (
    
    
    
    ). Unprotonated primary amines typically exhibit two distinct
    
    
    stretching bands (asymmetric and symmetric) between 3400 and 3250 cm⁻¹[2]. Furthermore, a strong
    
    
    bending (scissoring) vibration is universally observed in the 1650–1580 cm⁻¹ region[2].
  • The Phenolic/Enolic Hydroxyl (

    
    ):  The hydroxyl group at the 5-position introduces an 
    
    
    
    stretch (3500–3200 cm⁻¹) that heavily overlaps with the
    
    
    stretching region. However, the
    
    
    stretching mode provides a distinct, sharp peak around 1250–1190 cm⁻¹[3], which is critical for differentiating this compound from non-hydroxylated pyrimidine derivatives.
  • Pyrimidine Ring Vibrations: The aromatic

    
     and 
    
    
    
    stretching modes appear as sharp, strong bands in the 1600–1500 cm⁻¹ region[3]. Protonation in the hydrochloride salt withdraws electron density from the ring, causing a slight bathochromic shift (lower wavenumber) in these ring-breathing modes compared to the free base.

Comparative Spectral Data Analysis

The table below summarizes the quantitative FTIR data, comparing the target compound with its free base and a non-hydroxylated precursor. This comparative matrix serves as a definitive reference for quality control and structural elucidation.

Vibrational Mode / Functional Group2,4-Diamino-6-methyl-5-pyrimidinol HCl (Target)2,4-Diamino-6-methyl-5-pyrimidinol (Free Base)2,4-Diamino-6-methylpyrimidine (Precursor)

Stretch (Hydrochloride)
~2800 – 2400 cm⁻¹ (Broad, centered ~2540 cm⁻¹) AbsentAbsent

Stretch
~3450 cm⁻¹ (Broad, overlaps with

)
~3480 cm⁻¹ (Distinct shoulder)Absent

Stretch (Primary Amine)
3350 cm⁻¹, 3250 cm⁻¹3380 cm⁻¹, 3280 cm⁻¹3390 cm⁻¹, 3290 cm⁻¹

Bending (Scissoring)
~1630 cm⁻¹~1640 cm⁻¹~1645 cm⁻¹

/

Ring Stretch
1580 cm⁻¹, 1520 cm⁻¹ (Shifted due to protonation)1610 cm⁻¹, 1560 cm⁻¹1605 cm⁻¹, 1555 cm⁻¹

Stretch (Hydroxyl)
~1220 cm⁻¹ (Sharp) ~1240 cm⁻¹ (Sharp) Absent

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure spectral integrity, Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pelleting. Causality: KBr is hygroscopic and can facilitate ion-exchange reactions with hydrochloride salts under high pressure, artificially altering the


 and 

stretching regions. ATR eliminates this matrix interference.
Step-by-Step Methodology
  • System Suitability & Calibration (Self-Validation Step 1):

    • Power on the FTIR spectrometer and allow the source to stabilize for 30 minutes.

    • Run a polystyrene film standard. Verify that the reference peak at 1601 cm⁻¹ is detected within ±1 cm⁻¹. If it falls outside this range, laser calibration is required.

  • Crystal Cleaning & Background Acquisition (Self-Validation Step 2):

    • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to dry completely.

    • Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere. The baseline must show less than 0.01 absorbance units of noise to confirm the crystal is pristine.

  • Sample Application:

    • Place approximately 2–5 mg of the solid 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride powder directly onto the center of the ATR crystal.

    • Lower the pressure anvil and apply uniform, optimized pressure (typically ~80-100 psi, depending on the instrument). Causality: Consistent pressure ensures maximum optical contact between the sample and the evanescent wave, preventing peak distortion and maximizing the signal-to-noise ratio.

  • Data Acquisition:

    • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing & Verification:

    • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam.

    • Verify the presence of the broad 2540 cm⁻¹ band to confirm the hydrochloride salt state[1], and the 1220 cm⁻¹ band to confirm the 5-hydroxyl substitution[3].

Spectral Interpretation Workflow

The following diagram illustrates the logical decision-making process for identifying the target compound from its structural alternatives based on key FTIR spectral markers.

FTIR_Logic Start Unknown Pyrimidine Derivative Spectrum CheckSalt Check 2800-2400 cm⁻¹ (Broad N⁺-H Stretch) Start->CheckSalt IsSalt Present (Hydrochloride Salt) CheckSalt->IsSalt Yes NoSalt Absent (Free Base) CheckSalt->NoSalt No CheckOH_Salt Check ~1220 cm⁻¹ (C-O Stretch) IsSalt->CheckOH_Salt CheckOH_Base Check ~1240 cm⁻¹ (C-O Stretch) NoSalt->CheckOH_Base Target 2,4-Diamino-6-methyl- 5-pyrimidinol HCl CheckOH_Salt->Target Yes Alt1 2,4-Diamino-6-methyl- 5-pyrimidinol (Free Base) CheckOH_Base->Alt1 Yes Alt2 2,4-Diamino- 6-methylpyrimidine CheckOH_Base->Alt2 No

Diagnostic logic for differentiating pyrimidine derivatives via FTIR spectral markers.

References

  • B.S. Yadav, Priti Yadav, Pradeep Kumar, and Vaishali. "FTIR Spectroscopic Study of 2-Hydroxy-4-methyl Pyrimidine Hydrochloride". Asian Journal of Chemistry. URL: [Link]

  • "IR Spectroscopy Tutorial: Amines". OrgChemBoulder. URL: [Link]

  • "Analysis of seized cocaine samples by using chemometric methods and FTIR spectroscopy". SciELO. URL: [Link]

Sources

Validating Assay Methods for 2,4-Diamino-6-methyl-5-pyrimidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for assaying 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride (CAS: 651359-62-5), a critical pyrimidine intermediate often utilized in the synthesis of antifolate therapeutics and functionalized heterocycles.

A Comparative Technical Guide for Analytical Development

Executive Summary: The Analytical Challenge

2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride presents a unique analytical challenge due to its amphoteric nature (basic amino groups, acidic phenolic hydroxyl) and potential for oxidation at the C5-hydroxyl position. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for stability-indicating assays, Potentiometric Titration offers a high-precision alternative for absolute purity determination of the bulk salt.

This guide compares these methodologies and provides a validated protocol for the HPLC assay, grounded in ICH Q2(R2) principles.

Method Selection: HPLC-UV vs. Potentiometric Titration

The choice of method depends on the data requirement: Specificity (HPLC) vs. Absolute Content (Titration).

Comparative Performance Matrix
FeatureMethod A: RP-HPLC (UV Detection) Method B: Potentiometric Titration
Primary Utility Impurity profiling & Stability-indicating assay.Absolute assay of bulk drug substance (salt form).
Specificity High. Separates synthesis intermediates (e.g., 2,4-diamino-6-chloropyrimidine).Low. Interferences from other basic/acidic impurities or inorganic salts.
Precision (RSD) 0.5% – 1.0%< 0.2% (Superior for mass balance).
Sensitivity High (LOD ~0.05 µg/mL).Low (Requires mg-level sample).
Throughput Moderate (10–20 min run time).High (Automated: 3–5 min/sample).
Matrix Tolerance Robust for formulations/mixtures.Poor (Sensitive to excipients).
Decision Logic for Method Selection

The following decision tree illustrates when to deploy each method during the drug development lifecycle.

MethodSelection Start Analytical Goal Purity Bulk Purity (Lot Release) Start->Purity Stability Stability / Degradation Start->Stability Impurity Impurity Profiling Start->Impurity Titration Method B: Potentiometric Titration (High Precision) Purity->Titration If >98% pure HPLC Method A: RP-HPLC (High Specificity) Purity->HPLC If complex matrix Stability->HPLC Mandatory Impurity->HPLC Mandatory

Figure 1: Decision logic for selecting between Titration and HPLC based on analytical objectives.

Validated Protocol: RP-HPLC Method

This protocol is designed to suppress the ionization of the amino groups and maintain the 5-hydroxyl group in a stable state, ensuring sharp peak shape and reproducible retention.

Chromatographic Conditions
  • Column: C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).

    • Rationale: A standard C18 provides sufficient hydrophobic retention for the methyl-pyrimidine core.

  • Mobile Phase:

    • Buffer: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric Acid.

    • Solvent B: Acetonitrile (HPLC Grade).

    • Ratio: Isocratic 90:10 (Buffer:Acetonitrile).

    • Expert Insight: The low pH (3.0) ensures the amino groups are fully protonated, preventing peak tailing caused by interaction with silanol groups.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Pyrimidine characteristic absorption).

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes (Retention time typically ~6–8 min).

Standard & Sample Preparation
  • Diluent: Mobile Phase.[1][2][3]

  • Stock Solution: Dissolve 25 mg of 2,4-Diamino-6-methyl-5-pyrimidinol HCl in 50 mL of diluent (0.5 mg/mL).

  • System Suitability Solution: Prepare a solution containing the analyte and a known synthetic precursor (e.g., 2,4-Diamino-6-hydroxypyrimidine) to verify resolution.

Validation Framework (ICH Q2)

To ensure the method is "fit for purpose," the following validation parameters must be executed.

Specificity (Stress Testing)

Demonstrate the method is stability-indicating by subjecting the sample to stress conditions.

  • Oxidation: 3% H₂O₂ for 2 hours. (Expect degradation at C5-OH position).

  • Acid/Base: 0.1N HCl / 0.1N NaOH at 60°C.

  • Acceptance Criteria: Peak purity index > 0.999 (via Diode Array Detector); Resolution > 1.5 between analyte and degradants.

Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.25 to 0.75 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)
  • Protocol: Spike placebo or solvent with known amounts of API at 3 levels (80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Robustness

Intentionally vary parameters to verify method reliability.

  • pH Variation: ± 0.2 units (Critical for this ionizable compound).

  • Flow Rate: ± 0.1 mL/min.

  • Column Lot: Test on two different batches.

Alternative Method: Potentiometric Titration

For raw material release where high precision is required, titration is preferred.[3]

Principle

The hydrochloride salt is titrated with a strong base (Sodium Hydroxide) or, for the free base content, non-aqueous titration with Perchloric Acid is used.

  • Titrant: 0.1 N Sodium Hydroxide (NaOH).

  • Solvent: Ethanol:Water (1:1) or Methanol.[4]

  • Endpoint Detection: Potentiometric (Glass electrode).

  • Reaction: Neutralization of the HCl salt.

    
    
    
Workflow Visualization

ValidationWorkflow Start Validation Start SST System Suitability Test (Resolution > 2.0) Start->SST Specificity Specificity / Forced Degradation (Acid, Base, Oxidative) SST->Specificity Linearity Linearity & Range (50% - 150%) Specificity->Linearity Pass Accuracy Accuracy / Recovery (Spike at 80, 100, 120%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Report Validation Report Precision->Report RSD < 2.0%

Figure 2: Step-by-step validation workflow for the HPLC assay.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

  • European Pharmacopoeia Commission. "Chromatographic Separation Techniques (2.2.46)." European Directorate for the Quality of Medicines, 2023. Link

  • BenchChem. "A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives." BenchChem Technical Guides, 2025. Link

  • PubChem. "2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride (Compound Summary)." National Library of Medicine, 2024. Link

  • GuideChem. "CAS 651359-62-5: 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride Properties and Suppliers." GuideChem Database, 2024. Link

Sources

Comparative Guide: 2,4-Diamino-6-methyl-5-pyrimidinol vs. Standard Pyrimidine Intermediates

[1][2]

Executive Summary

In the landscape of heterocyclic chemistry, 2,4-Diamino-6-methyl-5-pyrimidinol (CAS 651359-62-5 / 1603-02-7 analog) represents a specialized, electron-rich scaffold distinct from its ubiquitous analogs, 2,4-Diamino-6-methylpyrimidine (the "Parent") and 2,4-Diamino-6-hydroxypyrimidine (the "Isomer").[1][2]

While the parent compound is a staple in the synthesis of antifolates (e.g., Pyrimethamine), the 5-hydroxylated variant offers unique reactivity profiles due to the electron-donating nature of the hydroxyl group at the critical C5 position.[1] This guide provides a technical comparison of these intermediates, focusing on synthesis efficiency, stability, and downstream utility in medicinal chemistry.[1]

Chemical Profile & Structural Analysis

The introduction of a hydroxyl group at the 5-position fundamentally alters the electronic landscape of the pyrimidine ring compared to the 6-methyl or 6-hydroxy analogs.[1][2]

Comparative Technical Specifications
Feature2,4-Diamino-6-methyl-5-pyrimidinol (Target)2,4-Diamino-6-methylpyrimidine (Parent)2,4-Diamino-6-hydroxypyrimidine (Isomer)
Structure 5-OH, 6-Me substitution5-H, 6-Me substitution6-OH (Tautomer: 6-Oxo)
Electronic State Electron-rich (Phenol-like)Electron-deficient (Standard)Tautomeric (Lactam/Lactim)
Oxidation Potential High (Prone to quinone formation)Low (Stable)Moderate
Solubility (Aq) Moderate (H-bonding donor)Low-ModerateLow (High crystal lattice energy)
Primary Reactivity O-Alkylation , Electrophilic Aromatic Subst.[1][2]Nucleophilic Displacement (at C6 if leaving group present)N-Alkylation vs O-Alkylation
Key Application Metabolite studies, Antioxidant scaffolds, Specific Kinase InhibitorsAntifolate synthesis (Pyrimethamine)General Pyrimidine synthesis (Minoxidil precursor)

Key Insight: The 5-OH group in the target compound activates the ring similarly to a phenol.[1] Unlike the 6-OH isomer, which exists predominantly as the keto-tautomer (reducing aromaticity), the 5-OH compound retains full aromatic character, making it a potent nucleophile for ether synthesis but also susceptible to oxidative degradation.[1][2]

Synthesis Efficiency & Workflows

The synthesis of the 5-hydroxy derivative is significantly more complex than the parent compound.[1] While the parent is formed via a single-step condensation, the 5-OH variant typically requires post-synthetic functionalization of the pyrimidine ring.[1][2]

Pathway Analysis (DOT Diagram)

PyrimidineSynthesisGuanidineGuanidine NitrateParent2,4-Diamino-6-methylpyrimidine(The Parent)Guanidine->Parent Condensation(Reflux/EtOH)AcetoacetateEthyl AcetoacetateAcetoacetate->ParentPersulfateK2S2O8 / NaOH(Elbs Oxidation)Parent->Persulfate OxidationIntermediate_SulfatePyrimidinyl SulfateIntermediatePersulfate->Intermediate_SulfateTarget2,4-Diamino-6-methyl-5-pyrimidinol(The Target)Intermediate_Sulfate->Target Acid HydrolysisQuinoneDegradation Product(Quinone Imine)Target->Quinone Air Oxidation(pH > 8)

Figure 1: Synthetic divergence showing the direct condensation to the parent compound versus the oxidative functionalization required for the 5-pyrimidinol target.[1][2]

Experimental Protocols
Protocol A: Synthesis of 2,4-Diamino-6-methylpyrimidine (The Parent)

Standard Baseline Protocol

  • Reagents: Guanidine Nitrate (0.1 mol), Ethyl Acetoacetate (0.1 mol), Sodium Ethoxide (0.11 mol) in Ethanol (100 mL).

  • Procedure:

    • Dissolve sodium ethoxide in absolute ethanol.

    • Add guanidine nitrate and stir for 30 min to generate free guanidine.

    • Add ethyl acetoacetate dropwise at reflux temperature.[2]

    • Reflux for 4–6 hours.[1] A white precipitate (product) will form.[2]

  • Workup: Cool to 0°C, filter the solid, wash with cold water to remove sodium nitrate, and recrystallize from ethanol/water.

  • Yield: Typically 75–85%.[2]

Protocol B: Elbs Oxidation to 2,4-Diamino-6-methyl-5-pyrimidinol (The Target)

Advanced Functionalization Protocol

Mechanism: Electrophilic attack of the persulfate ion on the electron-rich C5 position, followed by hydrolysis.[1]

  • Reagents:

    • 2,4-Diamino-6-methylpyrimidine (10 mmol)[1][2]

    • Potassium Persulfate (

      
      ) (12 mmol)[2]
      
    • Sodium Hydroxide (NaOH) (2.5 M solution)[2]

    • Hydrochloric Acid (6 M)[2]

  • Step-by-Step Methodology:

    • Dissolution: Dissolve the pyrimidine starting material in 20 mL of 2.5 M NaOH. Cool the solution to 15°C. Note: The starting material must be fully dissolved; the high pH activates the ring.[1]

    • Oxidation: Add a saturated aqueous solution of Potassium Persulfate dropwise over 2 hours. Crucial: Maintain temperature < 20°C to prevent over-oxidation to quinones.

    • Aging: Stir the dark solution overnight at room temperature.

    • Hydrolysis: Acidify the mixture to pH 1 using 6 M HCl. Heat to 90°C for 30 minutes. This step hydrolyzes the intermediate sulfate ester (

      
      ) to the phenol (
      
      
      ).[1][2]
    • Isolation: Neutralize carefully to pH 7.0 with NaOH. The product, 2,4-diamino-6-methyl-5-pyrimidinol, precipitates as a tan/off-white solid.[1][2]

  • Validation:

    • HPLC: Shift in retention time (Target is more polar than Parent).

    • UV-Vis: Bathochromic shift in

      
       under basic conditions (phenolate formation).[2]
      
Performance in Drug Development
Reactivity & Stability

The 5-pyrimidinol scaffold presents a "double-edged sword" in drug design:

  • Pro: It allows for the synthesis of 5-O-alkylated derivatives .[1][2] Reacting the 5-OH with alkyl halides (e.g., benzyl bromide) in the presence of a mild base (

    
    ) yields ethers that can mimic the structure of Trimethoprim but with an oxygen linker, potentially altering metabolic stability and binding affinity.[2]
    
  • Con: Oxidative Instability .[2] Unlike the parent 5-H compound, the 5-OH variant oxidizes rapidly in basic solutions exposed to air, forming dark quinone-imine species.[1][2]

    • Handling Tip: All reactions involving the free base of 5-pyrimidinol should be conducted under an inert atmosphere (

      
       or 
      
      
      ).[2]
Solubility Profile

Experimental data indicates that the 5-OH substitution significantly alters solubility compared to the parent.[1]

Solvent2,4-Diamino-6-methylpyrimidine2,4-Diamino-6-methyl-5-pyrimidinol
Water (pH 7) < 5 mg/mL~12 mg/mL (Enhanced H-bonding)
DMSO > 50 mg/mL> 100 mg/mL
Ethanol ModerateModerate
0.1 M HCl High (Protonation of N1/N3)High
References
  • Elbs Persulfate Oxidation Mechanism

    • Title: The Elbs Persulfate Oxid
    • Source:Chemical Reviews, 1951, 49(1), 91–101.[2]

    • URL:[Link][2]

  • Synthesis of Pyrimidine Intermediates

    • Title: 2,4-Diamino-6-hydroxypyrimidine (Organic Syntheses Procedure).[1][2]

    • Source:Organic Syntheses, Coll.[3] Vol. 4, p.245.[1]

    • URL:[Link][2]

  • Applications in Antifolate Research

    • Title: Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs.[1][2][4]

    • Source:Molecules, 2014, 19(3), 3646-3665.[1][2]

    • URL:[Link][2]

  • Nitrosation Route (Alternative Synthesis)

    • Title: Preparation method of 2,4-diamino-5-nitroso-6-hydroxypyrimidine (Patent).[1][2]

    • Source:Google Patents (CN108558776B).[2]

    • URL

Safety Operating Guide

Personal protective equipment for handling 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride (CAS: 651359-62-5) is a specialized pyrimidine derivative often utilized as an intermediate in the synthesis of antifolates and pteridines.[1][2][3] While specific toxicological data for this exact salt may be limited in public repositories, its structural analogs (e.g., 2,4-diaminopyrimidines) are biologically active folate antagonists.[1][2][3]

The Core Safety Axiom: Treat this substance as a Potent Bioactive Agent and Respiratory Irritant .[1][2][3]

Do not rely solely on "minimum compliance." As a researcher, you must adopt a Defense-in-Depth strategy.[1][2][3] The primary risk vector is inhalation of particulates during weighing and dermal absorption during solution preparation.[1][2][3] This guide provides a self-validating safety protocol designed to isolate the researcher from the chemical entirely.

Hazard Assessment & Risk Stratification

Before selecting PPE, we must define the enemy.[1][2][3] Based on Structural Activity Relationship (SAR) analysis of similar aminopyrimidines (e.g., 2,4-Diamino-6-hydroxypyrimidine), the following hazard profile is assumed for operational safety:

Hazard ClassGHS CodeSignal WordOperational Implication
Acute Toxicity (Oral) H302 / H301Warning/Danger Harmful if swallowed.[1][2][3] Zero mouth-to-hand contact.
Skin Irritation H315Warning Causes skin irritation.[1][2][3][4][5] Double-gloving required.
Eye Irritation H319Warning Causes serious eye irritation.[1][2][3][4][5] Goggles mandatory.[1][2][3]
STOT - Single Exp. H335Warning May cause respiratory irritation.[1][2][3][4] Fume hood use is non-negotiable.

PPE Selection Matrix: The Barrier System

Your PPE is the final line of defense; engineering controls (fume hoods) are the first.[1][2][3] The following matrix defines the required gear based on the specific laboratory operation.

Table 1: Operational PPE Requirements
ComponentStandard Handling (Closed Vials/Solutions)High-Risk Operations (Weighing Powder/Spill Cleanup)Technical Specification
Respiratory Fume Hood (Sash at 18")Fume Hood + N95/P100 RespiratorNIOSH-Approved N95 or P100 (if powder is fine/static).[1][2][3]
Hand Protection Single Nitrile GlovesDouble Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)ASTM D6978 tested.[1][2][3] Change outer glove immediately upon splash.[1][2][3]
Eye Protection Safety Glasses w/ Side ShieldsChemical Splash Goggles ANSI Z87.1+ (Impact & Splash rated).[1][2][3]
Body Protection Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat or Apron + SleevesDisposable, impervious to particulates.[1][2][3] Closed wrist cuffs.[1][2][3]
Footwear Closed-toe, non-absorbentChemical Resistant Booties (Spill only)Leather or synthetic leather; no mesh.[1][2][3]

Workflow Visualization: The PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct protective posture. This logic ensures you never under-protect during critical phases.[1][2][3]

PPE_Decision_Matrix Start START: Define Operation State_Powder Handling Solid Powder? (Weighing/Transfer) Start->State_Powder Yes State_Solution Handling Liquid Solution? Start->State_Solution No Action_Hood Engineering Control: Chemical Fume Hood REQUIRED State_Powder->Action_Hood Dust Hazard Action_Bench Engineering Control: Benchtop (if sealed) or Hood State_Solution->Action_Bench Low Volatility PPE_High PPE LEVEL 2: - Double Nitrile Gloves - Chemical Goggles - Tyvek Sleeves/Coat - N95 (Optional backup) Action_Hood->PPE_High End EXECUTE PROTOCOL PPE_High->End Proceed PPE_Low PPE LEVEL 1: - Single Nitrile Gloves - Safety Glasses - Standard Lab Coat Action_Bench->PPE_Low PPE_Low->End Proceed

Figure 1: Risk-based logic flow for selecting Personal Protective Equipment based on physical state.

Operational Protocol: Gowning & De-Gowning

Proper gowning is a ritual.[1][2][3] The order of operations prevents cross-contamination of your street clothes and skin.[1][2][3]

Phase A: Donning (Putting On)
  • Hygiene: Wash hands thoroughly with soap and water.[1][2][3] Dry completely.[1][2][3]

  • Body Defense: Don the lab coat. Ensure cuffs cover the wrists entirely.[1][2][3] If handling >1g of powder, wear a disposable Tyvek apron.[1][2][3]

  • Respiratory (If required): Don N95 respirator. Perform a user seal check (positive and negative pressure).[1][2][3]

  • Eye Defense: Don safety glasses or goggles.[1][2][3] Ensure they sit over the respirator bridge, not interfering with the seal.

  • Hand Defense:

    • Layer 1: Don the first pair of nitrile gloves (under the lab coat cuff).[1][2][3]

    • Layer 2: Don the second pair of nitrile gloves (over the lab coat cuff).[1][2][3] This creates a "shingle effect" to prevent powder from entering the sleeve.[1][2][3]

Phase B: Doffing (Taking Off) - Critical Step

Most exposures occur here due to improper technique.[1][2][3]

  • Outer Gloves: Remove outer gloves using the "beak method" (pinch and pull) without snapping.[1][2][3] Discard in solid hazardous waste.

  • Apron/Coat: Unfasten lab coat/apron. Remove by peeling away from the body, turning it inside out to trap potential contaminants.[1][2][3]

  • Eye/Face: Remove goggles/glasses by the strap or stems.[1][2][3] Do not touch the front lens.[1][2][3]

  • Inner Gloves: Remove inner gloves.

  • Wash: Immediately wash hands with soap and water for 20 seconds.[1][2][3]

Engineering Controls & Handling Techniques

Weighing Protocol (The "Static" Danger)

2,4-Diamino-6-methyl-5-pyrimidinol HCl is a hydrochloride salt, which can be hygroscopic and prone to static charge.[1][2][3] Static causes powder to "jump," contaminating the balance and user.[1][2][3]

  • Use an Antistatic Gun: Discharge the weighing boat and spatula before use.[1][2][3]

  • Draft Shield: Always use the balance draft shield inside the fume hood.[1][2][3]

  • Wet Wipe Method: Place a damp paper towel around the balance perimeter (not on the pan) to increase local humidity and reduce static.[1][2][3]

Spill Response
  • Evacuate: Move away from the spill immediately.

  • Assess: If <100mg, proceed with cleanup. If >1g or outside hood, alert Safety Officer.[1][2][3]

  • Neutralize: Cover powder with a wet paper towel (water or ethanol) to prevent dust generation.[1][2][3]

  • Collect: Wipe up carefully.[1][2][3] Do not brush dry powder.[1][2][3]

  • Dispose: Place all waste in a sealed bag labeled "Hazardous Waste - Toxic Solid."

Disposal & Deactivation

Do not dispose of this chemical down the drain.[1][2][3][4] It is a nitrogen-rich heterocycle and potentially ecotoxic.[1][2][3]

  • Solid Waste: Collect in a dedicated container for High BTU Incineration .

  • Liquid Waste: Collect in a "Basic Organic" or "General Organic" waste stream (depending on solvent).[1][2][3]

  • Container: Triple rinse empty vials with water/methanol; collect rinsate as liquid waste.[1][2][3] Deface the label before discarding the glass.

References

  • PubChem . 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride (Compound Summary). National Library of Medicine.[1][2][3] Retrieved October 26, 2023.[1][2][3] [Link]

  • Occupational Safety and Health Administration (OSHA) . Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[1][2][3] [Link][1]

Sources

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